Commercial availability of Ethyl 7-bromo-7-octenoate
Commercial Availability & Technical Profile: Ethyl 7-bromo-7-octenoate Executive Summary Ethyl 7-bromo-7-octenoate (CAS: 485320-25-0) is a specialized bifunctional building block characterized by a terminal vinyl bromide...
Ethyl 7-bromo-7-octenoate (CAS: 485320-25-0) is a specialized bifunctional building block characterized by a terminal vinyl bromide motif and an ethyl ester group. It serves as a critical intermediate in the synthesis of functionalized fatty acids, prostaglandin analogs, and as a "masked" alkyne in palladium-catalyzed cross-coupling reactions.
While not a bulk commodity chemical, it is commercially available through a network of specialized fine chemical suppliers. Procurement strategies must account for its status as a "make-to-order" or "low-stock" item, often requiring lead times of 2–4 weeks for gram-scale quantities. This guide outlines the technical specifications, synthesis pathways, and supply chain logistics required to secure high-fidelity material for drug development.
Chemical Identity & Technical Specifications
To ensure experimental reproducibility, the compound must meet rigorous identity standards. The vinyl bromide functionality is the critical quality attribute (CQA), as it governs the compound's reactivity in downstream coupling.
Table 1: Physicochemical Specifications
Property
Specification
Chemical Name
Ethyl 7-bromo-7-octenoate
CAS Number
485320-25-0
Molecular Formula
C₁₀H₁₇BrO₂
Molecular Weight
249.14 g/mol
Structure Description
Terminal vinyl bromide (-C(Br)=CH₂) linked to an ethyl ester via a 5-carbon saturated spacer.
SMILES
CCOC(=O)CCCCCC(=C)Br
Appearance
Colorless to pale yellow oil
Purity Standard
≥97% (GC/NMR)
Boiling Point
~265°C (Predicted); Distillable under high vacuum
Density
~1.21 g/cm³
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Synthesis & Manufacturing Logic
Understanding the synthesis of Ethyl 7-bromo-7-octenoate is vital for assessing impurity profiles. Commercial synthesis typically follows one of two primary routes. Knowledge of these pathways allows researchers to anticipate specific byproducts (e.g., regioisomers or over-brominated species).
Primary Synthetic Routes
Hydrobromination of Alkynes (Markovnikov Addition):
Reagent: HBr (often with Lewis acid catalysis or specific solvent control).
Mechanism: Regioselective addition of HBr across the terminal triple bond.
Criticality: Conditions must favor the Markovnikov product (2-bromo-1-alkene) over the anti-Markovnikov product (1-bromo-1-alkene).
Impurity Risk: Presence of Ethyl 8-bromo-7-octenoate (linear isomer) or Ethyl 7,7-dibromooctanoate.
Halogenation of Ketones:
Precursor: Ethyl 7-oxooctanoate.
Reagent: PBr₃/DMF (Vilsmeier-Haack conditions) or PBr₅.
Mechanism: Conversion of the ketone to a vinyl bromide via an intermediate enol or halo-alkene.
Advantage: Avoids alkyne starting materials but may require harsh conditions.
Visualizing the Synthetic & Application Pathway
The following diagram illustrates the synthesis of the compound and its divergent utility in drug discovery workflows.
Figure 1: Synthetic origins and downstream utility of Ethyl 7-bromo-7-octenoate in medicinal chemistry.
Applications in Drug Development
Ethyl 7-bromo-7-octenoate acts as a linchpin intermediate . Its value lies in the orthogonality of its two functional groups: the ester is stable to many coupling conditions, while the vinyl bromide is a reactive "warhead."
Prostaglandin & Lipid Mimetics: The 8-carbon chain length mimics the alpha-chain of many eicosanoids. The vinyl bromide allows for the stereocontrolled attachment of the omega-chain or cyclic head groups via cross-coupling.
Masked Alkynes: Vinyl bromides can be converted to terminal alkynes via base-induced elimination. This allows the compound to serve as a stable precursor to Ethyl 7-octynoate derivatives that might otherwise be unstable during early synthetic steps.
Linker Chemistry: Used to create hydrocarbon tethers in PROTACs or bioconjugates, where the vinyl group provides a rigidifying element compared to a saturated alkyl chain.
Supply Chain & Sourcing Strategy
Commercial Status: Tier 3 (Specialized Building Block).
It is not a bulk commodity. Most suppliers hold limited stock (mg to low grams) or offer it as "Make-to-Order."
Table 2: Supplier Landscape & Risk Analysis
Supplier Type
Examples
Typical Lead Time
Risk Profile
Recommended For
Catalog Houses
ChemScene, BOC Sciences, Apollo Scientific
1–3 Weeks
Low: Proven QC, but stock may fluctuate.
Initial Screening (100mg – 5g)
Aggregators
MolPort, eMolecules
2–4 Weeks
Medium: Relies on third-party stock updates.
Price Comparison
CROs / Custom
Wuxi AppTec, Pharmablock
4–8 Weeks
Low (Technical): High purity, scalable.
Scale-up (>100g)
Sourcing Protocol:
Verify Isomerism: Explicitly request H-NMR to confirm the position of the bromine (vinyl vs. alkyl) and the double bond. Ensure it is the 7-bromo-7-octenoate (vinyl) and not 8-bromo-7-octenoate (linear vinyl) or 7-bromo-octanoate (saturated).
Purity Check: Vinyl bromides can degrade. Request a re-test if the batch is older than 6 months.
Storage: Material should be stored at 2–8°C, under inert gas (Argon/Nitrogen), and protected from light to prevent photodehalogenation.
References
National Institute of Standards and Technology (NIST). 7-Octenoic acid, ethyl ester (Related Structure Data). NIST Chemistry WebBook. Available at: [Link]
Kuang, C., et al. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids.[2][3] Tetrahedron, 2005, 61, 4043-4052.[2][3] (Mechanistic background on vinyl bromide synthesis).
An In-depth Technical Guide to the Purity Analysis of Ethyl 7-bromo-7-octenoate Executive Summary Ethyl 7-bromo-7-octenoate is a vinyl bromide-containing ester that serves as a valuable intermediate in complex organic sy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Purity Analysis of Ethyl 7-bromo-7-octenoate
Executive Summary
Ethyl 7-bromo-7-octenoate is a vinyl bromide-containing ester that serves as a valuable intermediate in complex organic synthesis, particularly in the development of novel pharmaceutical agents and specialty materials. The presence of impurities, even at trace levels, can significantly compromise reaction yields, introduce toxicological risks, and lead to non-reproducible outcomes. This guide provides a comprehensive framework for the rigorous purity assessment of Ethyl 7-bromo-7-octenoate, designed for researchers, analytical scientists, and quality control professionals. We present a multi-faceted, orthogonal approach that combines chromatographic and spectroscopic techniques to ensure a holistic and reliable determination of purity. This document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, establishing a self-validating system for impurity profiling and quantification.
The Imperative for Purity: Context and Significance
The utility of a synthetic intermediate like Ethyl 7-bromo-7-octenoate is directly proportional to its chemical purity. The vinyl bromide moiety is a key functional group for cross-coupling reactions (e.g., Suzuki, Stille, Heck), while the ethyl ester provides a handle for further chemical transformations. Impurities can interfere with these processes in several ways:
Catalyst Poisoning: Residual starting materials or side-products can deactivate sensitive transition metal catalysts.
Competing Side Reactions: Isomeric impurities or reactive functional groups can lead to a complex mixture of undesired products.
Inaccurate Stoichiometry: An incorrect assessment of the active compound's concentration leads to flawed stoichiometric calculations, reducing yield and efficiency.
Therefore, a robust analytical strategy is not merely a quality control checkpoint but a fundamental component of successful and reproducible research and development.[1]
Anticipating the Unknown: A Profile of Potential Impurities
A logical purity analysis begins with an understanding of the potential impurities that may arise from the compound's synthesis and degradation pathways. While specific routes may vary, common synthetic strategies for vinyl halides allow for the prediction of likely contaminants.
Table 1: Potential Impurities in Ethyl 7-bromo-7-octenoate
An Orthogonal Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, utilizing methods with different separation and detection principles to ensure all potential impurities are identified and quantified. This creates a self-validating workflow where techniques confirm and complement each other.
This section details the primary analytical techniques for a comprehensive purity assessment. The parameters provided are robust starting points and should be optimized and validated for specific instrumentation and impurity profiles as per ICH guidelines.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[4][5] Its high resolving power can separate closely related isomers, and the mass spectrometer provides definitive structural information for impurity identification. The choice of a mid-polarity column (e.g., DB-5ms) is a strategic compromise, offering excellent separation for a wide range of potential impurities, from non-polar hydrocarbon byproducts to the more polar ester analyte.
Experimental Protocol:
Sample Preparation:
Accurately weigh ~10 mg of Ethyl 7-bromo-7-octenoate into a 10 mL volumetric flask.
Dissolve and dilute to the mark with high-purity dichloromethane.
Rationale: Dichloromethane is a volatile solvent that is compatible with the GC-MS system and effectively solubilizes the analyte and expected impurities.[1]
Instrumentation & Conditions:
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
Oven Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Rationale: The temperature program is designed to first separate highly volatile solvents at a low temperature before ramping up to elute the main analyte and any higher-boiling impurities.
MS Detector:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 35-500.
Source Temperature: 230 °C.
Data Analysis & Trustworthiness:
Identify the main peak corresponding to Ethyl 7-bromo-7-octenoate by its retention time and mass spectrum (look for the molecular ion and characteristic bromine isotope pattern).
Integrate all other peaks in the total ion chromatogram (TIC).
Calculate purity as the area percentage of the main peak relative to the total integrated area.
Identify impurities by comparing their mass spectra against a library (e.g., NIST) and known standards. This cross-verification ensures trustworthy identification.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is essential for quantifying the main component (assay) against a reference standard and for detecting non-volatile or thermally labile impurities that are not amenable to GC.[][7] A reversed-phase C18 column is the workhorse for this type of molecule, separating compounds based on hydrophobicity.[8] A gradient elution is chosen to ensure that both early-eluting polar impurities (like the hydrolysis acid) and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.
Experimental Protocol:
Sample and Standard Preparation:
Reference Standard: Accurately weigh ~10 mg of a certified reference standard of Ethyl 7-bromo-7-octenoate into a 100 mL volumetric flask, dissolve, and dilute to volume with acetonitrile (Stock A).
Sample Solution: Prepare the sample to be tested at the same nominal concentration as the reference standard.
Working Solution: Dilute Stock A to create a working standard of ~0.1 mg/mL.
Rationale: Running a reference standard in parallel allows for accurate quantification (assay) and provides a definitive retention time for the main peak, which is a key part of a self-validating system.
Instrumentation & Conditions:
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Rationale: Formic acid is used to acidify the mobile phase, which protonates acidic impurities (like the carboxylic acid) and silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.
Gradient Program:
0-2 min: 60% B
2-15 min: 60% to 95% B
15-20 min: 95% B
20.1-25 min: 60% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Rationale: 210 nm is chosen for detection as both the ester carbonyl and the vinyl bromide moiety have some absorbance in the low UV range, allowing for general-purpose detection of the analyte and related impurities.
Data Analysis & Trustworthiness:
Assay Calculation: Compare the peak area of the analyte in the sample solution to the peak area in the reference standard solution to determine the percentage assay.
Purity by Area %: Calculate purity by dividing the main peak area by the total area of all peaks in the chromatogram.
Specificity: The use of a DAD allows for peak purity analysis, comparing spectra across a single peak to detect any co-eluting impurities, thereby increasing the trustworthiness of the result.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation.[9] For purity analysis, ¹H NMR provides a wealth of information. The chemical shift, splitting pattern, and integration of each signal must be consistent with the proposed structure. Furthermore, quantitative NMR (qNMR) offers a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself, providing an authoritative and independent purity value.[10]
Experimental Protocol:
Sample Preparation (Qualitative ¹H and ¹³C):
Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Rationale: CDCl₃ is an excellent solvent for this compound and has minimal interfering signals.
Sample Preparation (Quantitative ¹H NMR - qNMR):
Accurately weigh ~20 mg of Ethyl 7-bromo-7-octenoate and ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
Dissolve in a known volume of CDCl₃.
Rationale: The internal standard must have peaks that are in a clear region of the spectrum, be stable, non-volatile, and have a known purity.
Data Acquisition:
Spectrometer: 400 MHz or higher field strength.
Experiments: Standard ¹H, ¹³C, and for qNMR, a ¹H experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration.
Data Analysis & Trustworthiness:
Structural Confirmation: Verify that the chemical shifts and coupling constants match the expected values for Ethyl 7-bromo-7-octenoate.
Impurity Detection: Look for small, unassigned peaks. The integration of these peaks relative to the main compound provides a semi-quantitative estimate of their levels.
qNMR Purity Calculation: Calculate the absolute purity using the following formula, which provides a self-validating result based on fundamental physical principles:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight, std = Internal Standard.
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 7-bromo-7-octenoate in CDCl₃
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
=CHBr
~6.1 - 6.3
Triplet (t)
1H
-O-CH₂ -CH₃
~4.12
Quartet (q)
2H
-CH₂ -C=C
~2.2 - 2.4
Quartet (q)
2H
-CH₂ -COO-
~2.30
Triplet (t)
2H
Internal CH₂
~1.3 - 1.7
Multiplet (m)
6H
-O-CH₂-CH₃
~1.25
Triplet (t)
3H
Method Validation Summary
All primary analytical methods must be validated to ensure they are fit for purpose.[11][12] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[2]
Table 3: Validation Parameters for Purity Methods
Parameter
GC-MS
HPLC
qNMR
Specificity
Demonstrated by mass spectral identification and chromatographic resolution from known impurities.
Chromatographic resolution; peak purity analysis by DAD.
Unique chemical shifts for analyte and internal standard.
Linearity
Yes (over a concentration range)
Yes (e.g., 50-150% of nominal concentration)
Not applicable (direct ratio)
Accuracy
Spike/recovery experiments.
Spike/recovery experiments.
Inherently accurate if standard is certified.
Precision
Repeatability (multiple injections) and intermediate precision (different days/analysts).
Repeatability and intermediate precision.
Repeatability.
Limit of Quantitation (LOQ)
Determined for key impurities.
Determined for key impurities.
Determined for key impurities.
Final Purity Assignment: A Holistic View
The final purity value should be reported using a mass balance approach, integrating the results from the orthogonal techniques.
Purity (%) = 100% - (% Volatile Impurities by GC) - (% Non-Volatile Impurities by HPLC) - (% Water by KF) - (% Non-combustible material)
The assay value from HPLC provides a confirmatory check on this calculation. The structural identity must be unequivocally confirmed by NMR. This comprehensive approach ensures the highest degree of confidence in the reported purity, fulfilling the stringent requirements of scientific research and drug development.
References
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link][10]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][2]
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link][3]
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link][11]
EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link][4]
National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link][5]
Davis, J. L. (2012). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Request PDF. Retrieved from [Link][9]
Kumar, V. (2019). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link][12]
Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. Retrieved from [Link][8]
An In-depth Technical Guide to the Physical Properties of Long-Chain Bromo-esters
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Long-chain bromo-esters are a class of organic molecules of significant interest in pharmaceutical research and drug development....
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain bromo-esters are a class of organic molecules of significant interest in pharmaceutical research and drug development. Their unique combination of a polar ester group, a lipophilic alkyl chain, and a reactive bromine atom imparts a range of physical properties that are critical to their synthesis, purification, formulation, and biological activity. This guide provides a comprehensive overview of the key physical properties of these compounds, including melting and boiling points, solubility, density, and spectroscopic characteristics. We delve into the molecular principles governing these properties and provide detailed, field-proven experimental protocols for their accurate determination. This document is intended to serve as a valuable resource for researchers and professionals working with or developing long-chain bromo-esters.
Introduction: The Significance of Long-Chain Bromo-esters in a Scientific Context
Long-chain bromo-esters serve as versatile building blocks in organic synthesis, particularly in the construction of complex molecules with therapeutic potential. The ester functionality can act as a prodrug moiety, improving the pharmacokinetic profile of a drug, while the long alkyl chain enhances lipophilicity, facilitating passage through biological membranes. The bromine atom provides a site for further chemical modification, enabling the attachment of other functional groups or the formation of carbon-carbon bonds. A thorough understanding of the physical properties of these intermediates is paramount for efficient process development, from reaction monitoring and product isolation to formulation and quality control.
This guide will explore the interplay between the three key structural features of long-chain bromo-esters—the ester group, the long alkyl chain, and the bromine atom—and their collective impact on the macroscopic physical properties of these compounds.
Boiling Point: A Measure of Intermolecular Forces
The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. For long-chain bromo-esters, these forces are primarily a combination of van der Waals dispersion forces and dipole-dipole interactions.
Causality Behind Boiling Point Trends:
Ester Group: The ester functional group (R-COO-R') is polar, leading to dipole-dipole interactions between molecules. However, unlike carboxylic acids, esters cannot act as hydrogen bond donors, resulting in significantly lower boiling points compared to their carboxylic acid counterparts of similar molecular weight.[1][2]
Alkyl Chain Length: The long alkyl chain is the dominant contributor to the overall molecular weight and surface area. As the chain length increases, the strength of the van der Waals dispersion forces increases, leading to a progressive rise in the boiling point.[3] This is a well-established trend in homologous series of organic compounds.
Bromine Atom: The presence of a bromine atom increases the molecular weight and the polarizability of the molecule, further strengthening the van der Waals forces and leading to a higher boiling point compared to the non-brominated analogue.[4] The position of the bromine atom along the alkyl chain can also have a subtle effect on the boiling point. A terminal bromine atom may lead to slightly different intermolecular interactions compared to an internal one, though this effect is generally less pronounced than the overall chain length.
Melting Point: The Transition from Solid to Liquid
The melting point is the temperature at which a solid transitions into a liquid. This property is highly sensitive to the packing efficiency of molecules in a crystal lattice and the strength of the intermolecular forces holding them together.
Factors Influencing Melting Point:
Chain Length and Saturation: For long-chain esters, as the alkyl chain length increases, the van der Waals forces become stronger, generally leading to higher melting points.[2] The presence of unsaturation (double or triple bonds) introduces kinks in the chain, disrupting the regular packing in the crystal lattice and typically lowering the melting point.
Symmetry and Branching: Molecules with a higher degree of symmetry tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[3] Branching in the alkyl chain generally lowers the melting point due to a decrease in the surface area available for intermolecular interactions.
Position of the Bromo Group: The position of the bromine atom can influence the overall shape and polarity of the molecule, thereby affecting its ability to pack in a crystal lattice. This can lead to variations in melting points between isomers.
Experimental Determination of Melting Point:
A precise melting point is a key indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Protocol for Melting Point Determination (Capillary Method):
Sample Preparation: Finely powder a small amount of the dry crystalline long-chain bromo-ester.
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
Heating and Observation: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
Record the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[7][8][9]
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility: "Like Dissolves Like"
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Solubility Profile of Long-Chain Bromo-esters:
In Water: Long-chain bromo-esters are generally insoluble in water. While the ester group can act as a hydrogen bond acceptor, the large, nonpolar alkyl chain is hydrophobic and dominates the molecule's character, preventing dissolution in a polar solvent like water.[2][10]
In Organic Solvents: These compounds are typically soluble in a wide range of common organic solvents such as ethers, hydrocarbons (e.g., hexane), and chlorinated solvents (e.g., dichloromethane).[1][2][11][12] This is because the intermolecular forces between the bromo-ester and the solvent molecules are comparable in strength to the forces within the pure substances.
Protocol for Qualitative Solubility Testing:
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane, dichloromethane).
Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small amount (e.g., 20-30 mg) of the long-chain bromo-ester.
Observation: Vigorously shake or vortex each tube. Observe whether the solid dissolves completely. If it does, the compound is soluble. If it remains as a separate phase or suspension, it is insoluble.[13][14]
Density: Mass per Unit Volume
The density of long-chain bromo-esters is influenced by the atomic masses of their constituent elements and how closely the molecules can pack together.
Influence of Bromine: Bromine is a relatively heavy atom. Therefore, bromo-esters will have a higher density than their non-brominated ester analogues.
Influence of Alkyl Chain: As the length of the alkyl chain increases, the overall density of liquid bromo-esters tends to decrease. This is because the increase in molecular volume outpaces the increase in molecular weight, leading to less dense packing.[15] For solid bromo-esters, the density will depend on the efficiency of the crystal lattice packing. Generally, alkyl bromides are denser than water.[16]
Spectroscopic Properties: A Window into Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and characterization of long-chain bromo-esters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Ester Group: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is typically observed in the region of 1750-1735 cm⁻¹.[17][18][19] Another characteristic strong absorption for the C-O stretch appears in the 1300-1000 cm⁻¹ region.[17]
Alkyl Chain: The C-H stretching vibrations of the long alkyl chain are observed just below 3000 cm⁻¹.
Bromo Group: The C-Br stretching vibration gives rise to an absorption in the fingerprint region, typically between 690-515 cm⁻¹.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR:
The protons on the carbon alpha to the ester oxygen (R-O-CH₂-) typically appear in the range of 3.7-4.1 ppm.[17]
The protons on the carbon alpha to the carbonyl group (-CH₂-C=O) are found around 2.0-2.2 ppm.[17]
The protons of the long methylene (-CH₂-) chain create a large, complex signal in the 1.2-1.6 ppm region.[21][22]
The terminal methyl (-CH₃) protons of the alkyl chain usually appear as a triplet around 0.9 ppm.[21]
Protons on the carbon bearing the bromine atom (-CH-Br) will be shifted downfield, typically appearing in the 3.4-4.2 ppm range, with the exact chemical shift depending on the substitution pattern.
¹³C NMR:
The carbonyl carbon of the ester group is highly deshielded and appears in the 170-180 ppm region.[23]
The carbon attached to the ester oxygen (R-O-C H₂-) is found in the 60-70 ppm range.
The carbon bearing the bromine atom (-C H-Br) will have a chemical shift in the range of 25-65 ppm.
Protocol for Sample Analysis by Gas Chromatography (GC):
For volatile long-chain bromo-esters, gas chromatography is an excellent technique for assessing purity and, in some cases, for separation. Often, long-chain esters are analyzed as their more volatile methyl ester derivatives (FAMEs - Fatty Acid Methyl Esters).[24]
Sample Preparation: Dissolve a precisely weighed amount of the long-chain bromo-ester in a suitable solvent (e.g., heptane or toluene).[25][26] If required, perform a transesterification reaction to convert the ester to its methyl ester for better volatility.[27][28]
Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase for FAME analysis).[24] Set the appropriate temperature program for the oven, injector, and detector (typically a Flame Ionization Detector - FID).
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The components will separate based on their boiling points and interactions with the stationary phase.
Data Interpretation: The retention time of the peak can be used for identification (by comparison with a standard), and the peak area is proportional to the concentration of the compound, allowing for purity determination.
Diagram of the Gas Chromatography Analysis Workflow:
Caption: Workflow for Gas Chromatography Analysis.
Conclusion
The physical properties of long-chain bromo-esters are a direct consequence of their molecular structure. The interplay of the polar ester group, the extensive nonpolar alkyl chain, and the polarizable bromine atom dictates their behavior in terms of boiling and melting points, solubility, and density. A solid grasp of these properties, coupled with proficiency in the experimental techniques for their measurement, is essential for any scientist or researcher engaged in the synthesis, purification, and application of these valuable chemical entities. This guide has provided a foundational understanding and practical protocols to aid in these endeavors.
References
University of Colorado Boulder. (n.d.). Melting point determination. Retrieved from [Link]
Lumen Learning. (n.d.). Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
University of Babylon. (2021). Experiment (1) determination of melting points. Retrieved from [Link]
Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 23). Physical Properties of Alkyl Halides. Retrieved from [Link]
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link]
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Retrieved from [Link]
Stephenson, R. M., Stuart, J., & Tabak, M. (1984). Mutual Solubility of Water and Aliphatic Esters. Journal of Chemical & Engineering Data, 29(3), 287–290. Retrieved from [Link]
SlidePlayer. (n.d.). Organic halides. Retrieved from [Link]
PubChem. (n.d.). Ethyl 8-bromooctanoate. Retrieved from [Link]
Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]
Metcalfe, L. D., & Schmitz, A. A. (1961). Rapid preparation of fatty acid methyl esters. Analytical Chemistry, 33(3), 363–364. Retrieved from [Link]
SlideShare. (2012, December 3). Alkyl halides. Retrieved from [Link]
Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
Baumann, W. J., & Mangold, H. K. (1966). Reactions of aliphatic methanesulfonates. III. Synthesis of long-chain alkyl and alkenyl bromides. The Journal of organic chemistry, 31(2), 498–500. Retrieved from [Link]
PubChem. (n.d.). Methyl bromoacetate. Retrieved from [Link]
PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
Baumann, W. J., & Mangold, H. K. (1966). Reactions of aliphatic methanesulfonates. III. Synthesis of long-chain alkyl and alkenyl bromides. The Journal of organic chemistry, 31(2), 498–500. Retrieved from [Link]
The Fact Factor. (2020, November 27). Physical Properties of Alkyl Halides. Retrieved from [Link]
ChemBK. (2024, April 9). Ethyl bromoacetate. Retrieved from [Link]
Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-bromopentanoate. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
Cheméo. (n.d.). Methyl 2,3-bromochloropropanoate. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
King Saud University. (n.d.). 241 Chem Organic Halides CH-1. Retrieved from [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). DENSITIES OF ALKYL AND ARYL HOMOLOGUES. Retrieved from [Link]
TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]
YouTube. (2020, November 20). Saturated& unsaturated long chains fatty acids assignment using NMR. Retrieved from [Link]
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-bromovalerate. Retrieved from [Link]
ResearchGate. (n.d.). Influence of the alkyl chain length on densities and volumetric properties of 1,3-dialkylimidazolium bromide ionic liquids and their aqueous solutions. Retrieved from [Link]
Spyros, A., & Demopoulos, V. J. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Current organic chemistry, 10(12), 1459–1470. Retrieved from [Link]
YouTube. (2025, December 5). Melting and boiling point of alkyl halides #chemistry #alkylhalides #ncert #class12. Retrieved from [Link]
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
Agilent. (n.d.). ftir spectroscopy reference guide. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
The Strategic Utility of Terminal Vinyl Bromides in Natural Product Synthesis: Application Notes and Protocols Centered on Ethyl 7-bromo-7-octenoate
Introduction: The Versatility of the Vinyl Bromide Moiety In the intricate tapestry of natural product synthesis, the strategic introduction of specific functional groups can unlock pathways to molecular complexity. Amon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Vinyl Bromide Moiety
In the intricate tapestry of natural product synthesis, the strategic introduction of specific functional groups can unlock pathways to molecular complexity. Among these, the terminal vinyl bromide stands out as a particularly versatile and powerful synthetic handle. Its utility lies in its ability to participate in a wide array of carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.[1] This allows for the stereospecific construction of di-, tri-, and even tetra-substituted alkenes, which are common structural motifs in a vast range of biologically active natural products. While the specific reagent, Ethyl 7-bromo-7-octenoate, is not extensively documented in the scientific literature, its structure serves as an excellent exemplar for a class of bifunctional building blocks. These molecules contain both a reactive vinyl bromide for advanced coupling strategies and a latent carboxylic acid (in the form of an ester) for subsequent elaborations, such as amide bond formation or reduction. This application note will explore the synthesis and application of such building blocks, providing detailed protocols and mechanistic insights relevant to researchers in organic synthesis and drug development.
Synthetic Strategies for Terminal Vinyl Bromides
The creation of a terminal vinyl bromide can be approached from several angles, often depending on the available starting materials and the desired stereochemistry. A common and effective method involves the olefination of an aldehyde.
Proposed Synthesis of Ethyl 7-bromo-7-octenoate via a Wittig-type Reaction
A plausible and widely applicable route to a compound like Ethyl 7-bromo-7-octenoate would involve the reaction of a suitable phosphorus ylide with an aldehyde precursor. The Wittig reaction and its modifications are cornerstone methods for alkene synthesis.[2] In this case, a brominated ylide would be required.
The overall synthetic workflow can be visualized as a two-step process starting from a commercially available precursor.
Caption: Proposed synthetic workflow for Ethyl 7-bromo-7-octenoate.
Experimental Protocol 1: Synthesis of a Terminal Vinyl Bromide from an Aldehyde
This protocol outlines a general procedure for the synthesis of a terminal vinyl bromide from an aldehyde using a brominated Wittig reagent.
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (4.0 eq) and anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add carbon tetrabromide (2.0 eq) to the stirred solution. The solution will turn from colorless to a yellow-orange ylide solution.
After 30 minutes of stirring at 0 °C, add zinc dust (2.0 eq).
Add a solution of the aldehyde precursor (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
Extract the aqueous layer with dichloromethane (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the terminal vinyl bromide.
Rationale for Experimental Choices:
Inert Atmosphere: The phosphorus ylide is sensitive to air and moisture.
Excess Reagents: Using an excess of the Wittig reagent components ensures complete conversion of the often more valuable aldehyde.
Zinc Dust: The addition of zinc can facilitate the reaction and simplify the workup.
Aqueous Workup: The bicarbonate quench neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.
Application in Natural Product Synthesis: Cross-Coupling Reactions
The true synthetic power of a building block like Ethyl 7-bromo-7-octenoate is realized in its participation in cross-coupling reactions. The vinyl bromide moiety is an excellent electrophile for reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds with high stereochemical fidelity.[1]
Caption: Key cross-coupling reactions of a terminal vinyl bromide.
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Inert gas (Argon or Nitrogen)
Procedure:
To a Schlenk flask, add the terminal vinyl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0-3.0 eq).
Evacuate and backfill the flask with an inert gas three times.
Add the solvent system via syringe.
Add the palladium catalyst to the flask under a positive flow of inert gas.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the layers and extract the aqueous layer with the organic solvent (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Self-Validating System:
Control Reaction: Running the reaction without the palladium catalyst should result in no product formation, confirming the catalytic nature of the transformation.
Monitoring: Regular monitoring by TLC or GC-MS allows for the determination of the reaction endpoint and can reveal the formation of any side products.
Data Presentation: Comparison of Cross-Coupling Reactions
Reaction
Catalyst System
Base
Typical Solvents
Key Bond Formed
Suzuki-Miyaura
Pd(0) or Pd(II) complexes
Carbonates, Phosphates
Toluene, Dioxane, Water
C(sp²)-C(sp²) or C(sp²)-C(sp³)
Heck
Pd(0) or Pd(II) complexes
Amines (e.g., Et₃N)
DMF, Acetonitrile
C(sp²)-C(sp²)
Sonogashira
Pd(0) complex and Cu(I) salt
Amines (e.g., Et₃N, piperidine)
THF, DMF
C(sp²)-C(sp)
Stille
Pd(0) complex
-
THF, Toluene
C(sp²)-C(sp²)
Conclusion and Future Outlook
Bifunctional building blocks possessing a terminal vinyl bromide and an ester functionality, exemplified by the structure of Ethyl 7-bromo-7-octenoate, represent a powerful class of reagents for the efficient construction of complex molecular architectures. The protocols and principles outlined in this application note provide a robust framework for their synthesis and subsequent elaboration via transition-metal-catalyzed cross-coupling reactions. The ability to stereospecifically introduce a wide range of substituents makes these reagents invaluable in the pursuit of novel natural products and their analogues for drug discovery and development. Future research in this area will likely focus on the development of more sustainable catalytic systems and the application of these building blocks in increasingly complex synthetic endeavors.
References
Kamei, K., et al. (2025). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. ResearchGate. [Link]
Unknown. (n.d.). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. PubChem. [Link]
Chinese Chemical Society. (2021). Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. CCS Chemistry. [Link]
Unknown. (n.d.). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). NCBI Bookshelf. [Link]
Unknown. (2019). Synthesis of 4-vinylbenzoic acid using the Wittig. Chegg.com. [Link]
Unknown. (2023). Vinyl azides in organic synthesis: an overview. RSC Publishing. [Link]
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]
ACS Publications. (n.d.). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry. [Link]
Unknown. (n.d.). CuI-Catalyzed Cross-Coupling Reaction of (E)-Vinyl Bromides with Nitrogen-Containing Heterocycles. Who we serve. [Link]
Application Notes and Protocols for the Synthesis of Substituted Octenoates using Ethyl 7-bromo-7-octenoate
Introduction: The Strategic Importance of Substituted Octenoates in Medicinal Chemistry Substituted octenoates represent a valuable class of organic molecules that serve as crucial building blocks in the synthesis of com...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Octenoates in Medicinal Chemistry
Substituted octenoates represent a valuable class of organic molecules that serve as crucial building blocks in the synthesis of complex bioactive compounds and pharmaceuticals. Their diverse functionalities and stereochemical possibilities make them attractive scaffolds for the development of novel therapeutic agents. The presence of an eight-carbon chain offers a lipophilic backbone that can be tailored to modulate pharmacokinetic properties, while the substituted olefinic bond provides a handle for further functionalization or can be a key pharmacophoric element. The strategic introduction of various substituents onto the octenoate framework allows for the fine-tuning of biological activity, making these compounds highly sought after in drug discovery programs targeting a wide range of diseases.
Ethyl 7-bromo-7-octenoate (CAS 485320-25-0) is a key bifunctional intermediate, possessing both a terminal vinyl bromide and an ethyl ester. The vinyl bromide moiety is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This application note provides detailed protocols for the synthesis of a diverse array of substituted octenoates utilizing this versatile starting material, with a focus on reactions of high strategic value in medicinal chemistry.
Synthesis of the Key Intermediate: Ethyl 7-bromo-7-octenoate
While not widely documented in peer-reviewed literature, a plausible synthetic route to Ethyl 7-bromo-7-octenoate can be extrapolated from known transformations of similar substrates. A potential pathway involves the Wittig reaction of a suitable aldehyde with a brominated ylide, followed by esterification.
Hypothetical Synthetic Pathway:
Caption: General scheme for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ with phosphine ligands are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphines like SPhos or XPhos can enhance catalytic activity, especially for less reactive aryl bromides.
[1]* Base: A base is required to activate the boronic acid for transmetalation to the palladium center. [2]Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can influence reaction rate and yield.
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
[3]
Detailed Protocol: Synthesis of Ethyl 7-(4-methoxyphenyl)-7-octenoate
Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
Solvent and Substrate Addition: Add anhydrous dioxane (5 mL) and water (1 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Add Ethyl 7-bromo-7-octenoate (1.0 mmol, 1.0 equiv.) via syringe.
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation: Suzuki-Miyaura Coupling of Ethyl 7-bromo-7-octenoate
Entry
Arylboronic Acid (R-B(OH)₂)
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Dioxane/H₂O
90
12
Est. 85
2
3-Pyridylboronic acid
Pd(dppf)Cl₂ (3)
K₃PO₄
DME/H₂O
100
16
Est. 78
3
2-Thienylboronic acid
Pd(OAc)₂/SPhos (2)
Cs₂CO₃
Toluene/H₂O
110
8
Est. 90
Estimated yields based on similar reactions in the literature.
Heck Reaction: Synthesis of Substituted Dienones and Stilbene Analogs
The Heck reaction is a cornerstone of C-C bond formation, coupling a vinyl halide with an alkene. [4][5]This reaction is particularly useful for synthesizing conjugated dienes and stilbene-like structures, which are prevalent in natural products and pharmaceuticals.
Reaction Scheme:
Caption: General scheme for the Heck reaction.
Causality Behind Experimental Choices:
Catalyst System: Pd(OAc)₂ is a common and cost-effective pre-catalyst. It is often used in combination with a phosphine ligand, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), to stabilize the active Pd(0) species.
[6]* Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.
[5]* Solvent: A polar aprotic solvent like DMF or NMP is often employed to facilitate the reaction.
Detailed Protocol: Synthesis of Ethyl 7-styryl-7-octenoate
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
Inert Atmosphere: Flush the flask with argon for 10 minutes.
Reaction: Heat the mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by GC-MS.
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
Sonogashira Coupling: Access to Alkynyl-Substituted Octenoates
The Sonogashira coupling provides a direct route to enynes by reacting a vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. [7][8]This transformation is invaluable for introducing alkyne functionalities, which can serve as versatile handles for further transformations or as key structural motifs in bioactive molecules.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling.
Causality Behind Experimental Choices:
Catalyst System: A dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
[9]* Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to deprotonate the terminal alkyne.
[4]* Solvent: The reaction is often carried out in a solvent like THF or DMF.
Detailed Protocol: Synthesis of Ethyl 7-(phenylethynyl)-7-octenoate
Reaction Setup: In a Schlenk tube, dissolve Ethyl 7-bromo-7-octenoate (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) in anhydrous THF (10 mL).
Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), copper(I) iodide (0.05 mmol, 5 mol%), and diisopropylamine (2.0 mmol, 2.0 equiv.).
Reaction: Stir the mixture at room temperature for 8 hours under an argon atmosphere.
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the product by flash chromatography.
Part 2: Nucleophilic Substitution Reactions
While palladium-catalyzed reactions are powerful, direct nucleophilic substitution on the vinyl bromide can also be a viable strategy, particularly for the introduction of heteroatoms.
N-Vinylation of Amines: Synthesis of Enamines
The direct substitution of the vinylic bromide with an amine can lead to the formation of enamines, which are important intermediates in organic synthesis. This reaction can be challenging due to the lower reactivity of vinyl halides compared to alkyl halides.
Reaction Scheme:
Caption: General scheme for N-vinylation.
Causality Behind Experimental Choices:
Catalyst: Copper- or palladium-based catalysts can be employed to facilitate this transformation. For instance, copper(I) iodide with a suitable ligand can promote the coupling.
Base: A strong base is often required to deprotonate the amine and facilitate the reaction.
Solvent and Temperature: A high-boiling polar aprotic solvent and elevated temperatures are typically necessary to drive the reaction to completion.
Detailed Protocol: Synthesis of Ethyl 7-(morpholino)-7-octenoate
Reaction Setup: Combine Ethyl 7-bromo-7-octenoate (1.0 mmol), morpholine (1.5 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol) in a sealed tube.
Solvent Addition: Add anhydrous DMSO (5 mL).
Reaction: Heat the mixture to 120 °C for 24 hours.
Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.
Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify by column chromatography.
Characterization of Substituted Octenoates
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. The chemical shifts and coupling constants of the olefinic protons will be diagnostic for the success of the coupling reactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the ester carbonyl and the C=C double bond.
Applications in Drug Development
The diverse library of substituted octenoates synthesized via these methods can be screened for various biological activities. For example:
Enzyme Inhibitors: The long alkyl chain and the introduced functional groups can interact with the active sites of enzymes, making these compounds potential candidates for enzyme inhibitors.
Receptor Ligands: The aromatic or heteroaromatic moieties introduced via Suzuki coupling can serve as pharmacophores for binding to specific receptors.
Antiproliferative Agents: Many complex natural products with anticancer activity contain long-chain unsaturated esters. The synthesized octenoates can serve as simplified analogs or building blocks for more complex structures.
Conclusion
Ethyl 7-bromo-7-octenoate is a versatile and valuable building block for the synthesis of a wide range of substituted octenoates. The palladium-catalyzed cross-coupling reactions and nucleophilic substitution protocols detailed in this application note provide robust and efficient methods for accessing these important compounds. The ability to introduce diverse functionalities in a controlled manner opens up exciting avenues for the discovery of novel therapeutic agents and underscores the importance of strategic synthetic methodologies in modern drug development.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
de Vries, J. G. (2001). The Heck reaction. The Handbook of Homogeneous Catalysis, 1-4. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
Mondal, K., Patra, S., Halder, P., Mukhopadhyay, N., & Das, P. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(8), 1235–1240. [Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Angewandte Chemie International Edition, 53(10), 2560-2583. [Link]
Fu, Y., Li, Z., Li, X., & Li, G. (2014). Recent progress on the synthesis of bioactive compounds from natural products. RSC advances, 4(80), 42618-42633. [Link]
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
Newman, S. G., & Willis, M. C. (2013). Amine-catalyzed nucleophilic substitution of vinyl and aryl halides. Angewandte Chemie International Edition, 52(43), 11212-11214. [Link]
Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki-Miyaura Coupling of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2267–2270. [Link]
Patent CN113087623A - Synthesis method of 8-bromoethyl octano
Application Note: Precision Sonogashira Coupling of Vinyl Bromides
Stereoretentive Synthesis of Conjugated Enynes for Drug Discovery Abstract The Sonogashira cross-coupling of vinyl bromides with terminal alkynes is a cornerstone methodology in pharmaceutical synthesis for generating co...
Author: BenchChem Technical Support Team. Date: February 2026
Stereoretentive Synthesis of Conjugated Enynes for Drug Discovery
Abstract
The Sonogashira cross-coupling of vinyl bromides with terminal alkynes is a cornerstone methodology in pharmaceutical synthesis for generating conjugated enynes (
-enynes).[1] Unlike aryl halides, vinyl bromides present unique challenges regarding stereochemical retention and competitive polymerization. This guide provides a robust, field-validated protocol designed to maximize yield while strictly preserving the geometry of the starting vinyl bromide.
Strategic Analysis & Critical Parameters
To achieve reproducible success in drug development workflows, one must move beyond "mixing reagents" and understand the mechanistic levers at play.
2.1 The Stereochemical Imperative
The primary advantage of the Sonogashira coupling in this context is its stereospecificity . The reaction proceeds with retention of configuration at the vinyl halide double bond.[1][2]
Mechanism: Oxidative addition of the vinyl bromide to Pd(0) occurs with retention. The subsequent transmetallation and reductive elimination steps also preserve geometry.
Risk: Isomerization can occur if the reaction temperature is excessive or if the reaction is prolonged unnecessarily, leading to thermodynamic mixtures rather than the desired kinetic product.
2.2 Reactivity Hierarchy & Catalyst Selection
Vinyl bromides occupy a "Goldilocks" zone of reactivity:
N in hexanes before loading to neutralize silica acidity, preventing acid-catalyzed alkyne hydration or isomerization.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the monitoring loop to prevent over-reaction.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield (<30%)
Catalyst Deactivation (O)
Ensure rigorous degassing (freeze-pump-thaw is superior to bubbling). Use fresh CuI (should be white/off-white, not green/brown).
No Reaction
Substrate Reactivity
Switch to Pd(dppf)Cl or Pd(PPh). Increase temp to 60°C.
Homocoupling (Glaser)
Oxygen presence
Strictly exclude air. Add alkyne slowly (keep local concentration low relative to catalyst).
Isomerization (E Z)
High Temp / Long Time
Reduce temperature. Stop reaction immediately upon consumption of bromide.
Black Precipitate Early
Pd Aggregation
"Pd Black" formation indicates ligand dissociation. Add excess PPh (10 mol%) to stabilize the catalyst.
Scope & Limitations
Functional Group Tolerance: Excellent. Compatible with esters, nitriles, ethers, and amines.
Incompatible Groups: Free -OH or -NH
groups on the alkyne can sometimes poison the catalyst or participate in side reactions; protection (e.g., TBS ether, Boc) is recommended.
Steric Hindrance: Vinyl bromides with substituents at the
-position (geminal to Br) react significantly slower. Increase catalyst loading to 5-10 mol%.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][8][9] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[9] Tetrahedron Letters, 16(50), 4467–4470. 8
Chinchilla, R., & Nájera, C. (2007).[9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9] Chemical Reviews, 107(3), 874–922.[10] 2[1]
Introduction: The Strategic Importance of C(sp²)–C(sp²) Bond Formation
An In-Depth Guide to the Stille Coupling of Terminal Vinyl Bromides: Applications, Protocols, and Mechanistic Insights The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Stille Coupling of Terminal Vinyl Bromides: Applications, Protocols, and Mechanistic Insights
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported in the late 1970s, its development was extensively pioneered by John K. Stille, establishing it as a fundamental tool for synthetic chemists.[3][4] The reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, such as a halide or triflate.[5]
This guide focuses specifically on the application of the Stille coupling to terminal vinyl bromides. These substrates are valuable building blocks in synthetic chemistry, allowing for the stereospecific construction of dienes, enynes, and other complex unsaturated systems that are prevalent in natural products and pharmaceutical agents.[6][7] The Stille reaction is particularly well-suited for this purpose due to its remarkable tolerance for a wide array of functional groups, the stability of the organotin reagents to air and moisture, and the generally mild reaction conditions that preserve stereochemistry.[2][4][6] While the toxicity of organotin compounds remains a significant consideration, advancements in catalysis and purification have mitigated this drawback, ensuring the Stille reaction's continued relevance in both academic research and industrial drug development.[2]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Stille coupling hinges on a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
Oxidative Addition : The cycle initiates with the reaction of a low-valent Pd(0) complex, typically bearing phosphine ligands, with the terminal vinyl bromide. The palladium center inserts itself into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) intermediate.[3][5] The reactivity of the organic halide is crucial here; vinyl bromides offer a good balance of reactivity and stability, being more reactive than vinyl chlorides but often more stable and accessible than the corresponding iodides.[5][6]
Transmetalation : This step involves the transfer of an organic group (R²) from the organostannane reagent to the palladium(II) complex, displacing the bromide ion. This is frequently the rate-determining step of the entire cycle.[6][8] The mechanism can be complex, but it results in a new Pd(II) intermediate where both organic partners—the original vinyl group and the newly transferred group—are bound to the palladium center.[8]
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and the final product. This process reduces the palladium from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst and allowing the cycle to continue.[6] The stereochemistry of the vinyl bromide is typically retained throughout this process.[6]
Caption: The catalytic cycle of the Stille reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Stille coupling with a terminal vinyl bromide depends on the careful selection of several key components.
Palladium Source : The reaction is catalyzed by a Pd(0) species. While air-stable Pd(II) precursors like Pd(OAc)₂ can be used, they must be reduced in situ. More commonly, Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are employed directly, often in combination with additional ligands.[5][9]
Ligands : The choice of ligand is critical. Phosphine ligands are ubiquitous, with triphenylphosphine (PPh₃) being a standard choice. However, for less reactive vinyl bromides or to accelerate slow reactions, more sophisticated ligands are required. Sterically bulky and electron-rich phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) and proazaphosphatranes, have been shown to dramatically improve catalyst activity and substrate scope, even enabling reactions at room temperature.[9][10][11] Triphenylarsine (AsPh₃) is another effective ligand for promoting difficult couplings.[2]
Organostannane Partner : A variety of organostannanes can be coupled with vinyl bromides, including vinyl-, aryl-, and heteroarylstannanes.[5] These reagents are prized for their stability and high functional group tolerance.[4] They can be synthesized through several methods, including the reaction of an organolithium or Grignard reagent with a trialkyltin halide.[6]
Solvents : The reaction is typically performed in anhydrous, non-protic solvents. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and N-methyl-2-pyrrolidone (NMP). The polarity of the solvent can influence the reaction rate, with more polar solvents sometimes accelerating the key transmetalation step.[3] Recent developments have also demonstrated the feasibility of performing Stille couplings in water using specialized surfactants, offering a greener alternative.[12]
Additives : The addition of certain salts can have a profound impact on reaction efficiency.
Copper(I) Iodide (CuI) : The "copper effect" is a well-documented phenomenon where co-catalytic amounts of CuI can accelerate the reaction by facilitating the transmetalation step.[13]
Lithium Chloride (LiCl) : LiCl is often added to accelerate the coupling, particularly in less polar solvents like THF. It is thought to assist by breaking up tin aggregates and facilitating the displacement of ligands from the palladium center.[13]
Fluoride Sources : Cesium fluoride (CsF) can be used to activate the organostannane by forming a hypervalent tin species, which enhances its nucleophilicity and promotes faster transmetalation.[9][13]
Application Protocol: Stille Coupling of a Terminal Vinyl Bromide
This section provides a generalized, step-by-step protocol for performing a Stille coupling reaction under an inert atmosphere.
I. Reagent Preparation and Handling
Solvent Degassing : All solvents must be rigorously deoxygenated. This is typically achieved by bubbling argon or nitrogen through the solvent for 30-60 minutes or by using the freeze-pump-thaw method (three cycles).
Reagent Purity : Ensure the vinyl bromide, organostannane, palladium catalyst, and ligands are of high purity. The palladium catalyst should be handled quickly in the air or, preferably, in a glovebox.
Inert Atmosphere : All reactions must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent catalyst oxidation.
II. Reaction Setup and Execution
Caption: General experimental workflow for Stille coupling.
Glassware : A Schlenk flask, equipped with a magnetic stir bar and a condenser, is dried in an oven and allowed to cool under a stream of inert gas.
Addition of Solids : The palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (e.g., AsPh₃, 4-20 mol%), and any solid additives (e.g., LiCl, 3.0 equiv.) are added to the flask. The flask is evacuated and backfilled with inert gas three times.
Addition of Liquids : The vinyl bromide (1.0 equiv.) and the organostannane (1.1-1.5 equiv.) are added via syringe, followed by the degassed solvent (e.g., THF).
Reaction Conditions : The reaction mixture is heated to the desired temperature (e.g., 50-100 °C) and stirred vigorously.
Monitoring : The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting vinyl bromide is consumed.
III. Workup and Purification
Quenching : After cooling to room temperature, the reaction is quenched. A common method is to add an aqueous solution of potassium fluoride (KF). This solution reacts with the tin byproducts to form insoluble fluorostannates, which can be removed by filtration.
Filtration : The mixture is stirred for 1-2 hours and then filtered through a pad of Celite®, washing with an organic solvent like ethyl acetate or diethyl ether.
Extraction : The filtrate is transferred to a separatory funnel, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
Purification : The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the pure coupled product.
Comparative Data and Examples
The versatility of the Stille coupling for terminal vinyl bromides is demonstrated by the wide range of substrates and conditions reported in the literature.
1. Inactive catalyst due to oxidation. 2. Insufficiently reactive substrates. 3. Slow transmetalation step.
1. Ensure rigorous inert atmosphere and use freshly opened/purified catalyst. 2. Increase reaction temperature; switch to a more electron-rich, bulky ligand (e.g., P(t-Bu)₃). 3. Add CuI or LiCl; switch to a more polar solvent like DMF or NMP.
Formation of Side Products
1. Homocoupling of the organostannane. 2. Protodestannylation of the organostannane.
1. Use a more accurate stoichiometry (closer to 1:1.1); lower the reaction temperature. 2. Ensure the use of anhydrous solvents and avoid any acidic conditions during workup.[15]
Difficult Purification
1. Residual tin byproducts co-eluting with the product.
1. Perform an aqueous KF or NH₄F wash during workup. 2. Use a C-18 reverse-phase silica plug to remove nonpolar tin residues.[13]
Conclusion: An Enduring Tool for Complex Synthesis
The Stille coupling of terminal vinyl bromides remains an indispensable reaction in the synthetic chemist's toolkit. Its reliability, functional group tolerance, and predictable stereochemical outcome make it a first-choice method for the construction of complex molecular architectures found in pharmaceuticals and natural products.[1][2][11] Through a deep understanding of the reaction mechanism and careful optimization of catalysts, ligands, and conditions, researchers can effectively overcome challenges such as substrate reactivity and tin toxicity. As ligand design and greener protocols continue to evolve, the utility and applications of the Stille coupling are poised to expand even further.
References
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
Casanova, N., et al. (2009). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2]. Journal of the American Chemical Society, 131(41), 14810-14823. [Link]
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
Myers, A. (n.d.). The Stille Reaction. Chem 115 Lecture Notes. [Link]
Su, W., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 126(50), 16433-16439. [Link]
Gallagher, W. P., & Maleczka, R. E. (2005). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
Verkade, J. G., et al. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. Journal of the American Chemical Society, 126(50), 16433-9. [Link]
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3144-3147. [Link]
Heravi, M. M., & Mohammadkhani, L. (2018). Recent applications of Stille reaction in total synthesis of natural products: An update. Journal of Organometallic Chemistry, 869, 60-101. [Link]
Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]
Heravi, M. M., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14, 1-31. [Link]
Thurston, D. E., et al. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][3][5]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 14(20), 5041-4. [Link]
Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]
Strategic Utilization of Bromoalkenoates in Medicinal Chemistry
Topic: Role of Bromoalkenoates in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Abstract Bromoalkenoates—specifically -br...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Bromoalkenoates in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoalkenoates—specifically
-bromoacrylates and -bromo- -unsaturated esters—occupy a unique niche in medicinal chemistry. They serve as "chameleon" synthons: capable of acting as electrophilic Michael acceptors, partners in Palladium-catalyzed cross-couplings, or precursors for rapid heterocycle assembly (e.g., furanones). This application note details the strategic deployment of these synthons to access privileged pharmacophores, providing validated protocols for cross-coupling and cyclization.
Reactivity Landscape & Strategic Utility
The bromoalkenoate motif offers orthogonal reactivity handles. The bromine atom activates the
-position for metal insertion (Pd, Zn) while the conjugated ester functionality primes the -position for nucleophilic attack.
Reactivity Divergence Diagram
The following diagram illustrates the three primary reaction pathways available to a standard
-bromoalkenoate.
Figure 1: Divergent synthetic pathways for
-bromoalkenoates, leading to distinct medicinal scaffolds.
Application I: Synthesis of
-Aryl Acrylates via Suzuki-Miyaura Coupling
-Aryl acrylates are critical intermediates. They are immediate precursors to -aryl propanoic acids (a major class of NSAIDs like Ibuprofen and Naproxen) via asymmetric hydrogenation. The -bromoacrylate moiety is superior to the chloro-analog due to faster oxidative addition rates with Palladium.
Experimental Protocol: Pd-Catalyzed Arylation
Objective: Synthesis of Ethyl 2-phenylacrylate from Ethyl 2-bromoacrylate.
Preparation: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon for 10 minutes.
Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 20 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
Loading: Charge the reaction flask with Ethyl 2-bromoacrylate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
Solvation: Add the degassed dioxane via syringe, followed immediately by the aqueous K
CO solution.
Reaction: Heat the mixture to 85°C in an oil bath. Stir vigorously for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the product will appear as a UV-active spot (Rf ~0.55).
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (
) and brine ().
Purification: Dry the organic layer over MgSO
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Expert Insight:
-Bromoacrylates are prone to polymerization at high temperatures. Adding a radical inhibitor (e.g., BHT, 1 mol%) is recommended if scaling above 5 grams.
Application II: Construction of 2(5H)-Furanone Pharmacophores
The 2(5H)-furanone (butenolide) ring is a privileged structure found in quorum sensing inhibitors and cytotoxic agents. Bromoalkenoates serve as the backbone for these rings, often reacting with aldehydes or ketones in a Reformatsky-type cyclization.
Mechanism of Action (Synthesis)
The reaction typically involves the insertion of Zinc into the C-Br bond, generating a nucleophilic enolate that attacks a carbonyl electrophile, followed by lactonization.
Figure 2: Assembly of the
-methylene- -butyrolactone core, a potent biological alkylator.
Activation: Activate Zinc dust (1.5 equiv) by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.
Initiation: Suspend activated Zn in dry THF under Argon. Add a crystal of Iodine to initiate the reaction.
Addition: Add Ethyl 2-(bromomethyl)acrylate (1.0 equiv) and the aldehyde (1.0 equiv) dropwise simultaneously to the refluxing Zn suspension.
Critical Control: Maintain a gentle reflux controlled by the rate of addition.
Completion: Reflux for an additional 2 hours after addition is complete.
Hydrolysis: Cool to 0°C and quench with ice-cold 1M H
SO.
Isolation: Extract with ether. The acidic workup usually promotes spontaneous lactonization. If the hydroxy-ester intermediate persists, stir with catalytic p-TsOH in benzene to drive cyclization.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Polymerization
Thermal initiation of the acrylate double bond.
Add hydroquinone or BHT (100 ppm) to the reaction mixture. Avoid distilling the starting material to dryness.
Low Yield (Suzuki)
Protodeboronation of the boronic acid.
Switch to Boronic Esters (Pinacol ester) or use anhydrous conditions with CsF as the base.
Lachrymation
Volatility of -bromo esters.
Safety First: These are potent lachrymators. Handle only in a high-flow fume hood. Quench all glassware and syringes in a base bath before removal from the hood.
Homocoupling
Presence of Oxygen in Pd reactions.
Ensure rigorous degassing. Use the "Freeze-Pump-Thaw" method for sensitive substrates.
References
Suzuki Coupling of Bromoacrylates
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Furanone Synthesis & Activity
Lattmann, E., et al. (2005). Synthesis of 2(5H)-furanones and their activity against quorum sensing. Journal of Pharmacy and Pharmacology. Link
Reformatsky Reaction of Bromoalkenoates
Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374. Link
Medicinal Relevance of Alpha-Methylene Lactones
Janecki, T. (2020). Natural Lactones and Lactams: Synthesis, Occurrence and Biological Activity. Wiley-VCH. Link
Side reactions in Heck coupling of terminal alkenes
Welcome to the Advanced Catalysis Support Center. Topic: Side Reactions in Heck Coupling of Terminal Alkenes Role: Senior Application Scientist Status: Active Executive Summary: The Terminal Alkene Dilemma Terminal alken...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Catalysis Support Center.
Topic: Side Reactions in Heck Coupling of Terminal Alkenes
Role: Senior Application Scientist
Status: Active
Executive Summary: The Terminal Alkene Dilemma
Terminal alkenes are the workhorses of the Heck reaction due to their high reactivity and steric accessibility. However, this accessibility comes at a cost: Regiochemical Ambiguity and Post-Coupling Isomerization .
Unlike internal alkenes, terminal alkenes possess a
-hydrogen that is accessible for elimination after the initial coupling. This creates a bifurcation point where the reaction can either release the desired product or "walk" the double bond down the chain. Furthermore, the electronic nature of the alkene (electron-rich enol ether vs. electron-poor acrylate) dictates whether the reaction follows a Neutral or Cationic pathway, fundamentally altering the regioselectivity.
This guide moves beyond basic "recipe following" to help you engineer the catalytic cycle to favor your specific target.
Module 1: Regioselectivity (The
vs.
Problem)
The Issue: You require the linear (
-arylated) product, but you are observing significant branched (-arylated) impurities, or vice versa.
The Mechanism:
Regioselectivity is governed by the coordination state of the Palladium intermediate.
Neutral Pathway: The halide (
) remains bound to Pd. Sterics dominate, favoring the linear () position.
Cationic Pathway: The halide dissociates (or is sequestered), creating a cationic
species. Electronics dominate, favoring the position with higher electron density (often for electron-rich alkenes).
Bidentate ligands enforce a square-planar geometry that encourages halide dissociation (Cabri's Rule).
Solvent
Non-polar / Weakly polar (Toluene, THF)
Polar / Ionizing (DMF, MeCN, Ionic Liquids)
Polar solvents stabilize the cationic intermediate required for -selectivity.
Alkene Type
Electron-Poor (Acrylates, Styrenes)
Electron-Rich (Enol ethers, Enamides)
Electron-poor alkenes naturally favor -attack due to resonance; Electron-rich require the cationic path to force -attack.
Q: Why am I getting mixtures of isomers with my enol ether substrate?
A: You are likely operating in a "mixed mechanism" regime. If you use an Aryl Halide with PPh
, the reaction struggles between steric control (linear) and electronic control (branched).
Fix: Switch to an Aryl Triflate and a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) to lock the reaction into the Cationic Pathway, forcing exclusive
-arylation.
Figure 1: Decision tree for controlling regioselectivity via the Neutral vs. Cationic mechanistic pathways.
Module 2: Isomerization (The "Chain Walking" Effect)
The Issue: The coupling works, but the double bond migrates inward (e.g., terminal alkene
internal alkene) or forms a carbonyl (if using enol ethers).
The Mechanism:
After the C-C bond forms, the palladium species must detach via
-carbon, forming a Pd-Hydride () and the alkene product.
Re-insertion (The Problem): Instead of releasing the alkene, the
species re-inserts into the double bond in the opposite orientation.
Migration: This cycle repeats ("chain walking") until the double bond reaches a thermodynamically stable position (usually internal conjugation or a carbonyl tautomer).
Troubleshooting & Optimization
Q: How do I freeze the double bond at the terminal position?A: You must accelerate the reductive elimination of the Pd-Hydride species or make the re-insertion thermodynamically unfavorable.
The "Silver Bullet" (Silver Salts):
Add stoichiometric Ag
CO or AgOAc .
Why? Silver acts as a base and a halide scavenger. It precipitates AgX, preventing the reversible re-uptake of the halide, and often accelerates the final reductive elimination step.
Why? The "Jeffery conditions" stabilize "naked" Pd nanoparticles or anionic Pd clusters that are highly active at lower temperatures. Lower temperature = less thermal energy for isomerization.
Base Selection:
Switch from inorganic bases (K
CO) to PMP (1,2,2,6,6-pentamethylpiperidine) .
Why? Sterically hindered bases prevent coordination to Pd, which can sometimes inhibit the release of the product.
Module 3: Catalyst Deactivation & Homocoupling
The Issue: Reaction stalls (black precipitate forms) or yield is consumed by Biaryl (Ar-Ar) side products.
The Mechanism:
Pd Black: Aggregation of Pd(0) atoms into inactive metal clusters.
Homocoupling: Often caused by oxidation of Pd(0) back to Pd(II) by ambient oxygen, or disproportionation.
FAQ: Catalyst Survival Guide
Q: My reaction turns black immediately and stalls. Why?A: This is "Catalyst Death." You likely have too little ligand or too much heat too quickly.
Fix: Ensure a Phosphine:Pd ratio of at least 4:1 (for PPh
).
Fix: Try "Homeopathic Dosing." Do not add all catalyst at once. Add it in 3 portions over the first hour.
Q: I see significant Ar-Ar (Biaryl) coupling.A: This is often an "Oxidative Heck" side cycle driven by oxygen.
Fix: Degas solvents vigorously (sparge with Argon for 15 mins).
Fix: If using Phenylboronic acids (Suzuki-Heck hybrid), ensure base concentration is controlled to prevent homocoupling of the boronic acid.
Experimental Protocols
Protocol A: High-Fidelity Linear Arylation (Suppressed Isomerization)
Best for: Terminal alkenes where double-bond migration is fatal to the project.
Setup: Flame-dry a Schlenk tube/vial. Cool under Argon.
Reagents:
Aryl Iodide (1.0 equiv)
Terminal Alkene (1.2 - 1.5 equiv)
Pd(OAc)
(5 mol%)
PPh
(10 mol%) (Standard ligand)
Ag
CO (1.1 equiv) (Crucial additive: Acts as base & scavenger)
Solvent: Anhydrous DMF or MeCN (0.2 M concentration).
Execution:
Add solids, then solvent, then alkene.
Heat to 60–80°C (Keep temp as low as possible; Ag salts allow lower temps).
Monitor by TLC.[4] Stop immediately upon consumption of Aryl Iodide.
Workup: Filter through Celite (to remove AgI/Pd black). Dilute with Et
Solvent: DMF or DMSO (Polar solvent promotes ionization).
Execution:
Heat to 80°C for 4-12 hours.
Hydrolysis (Optional):
Treat the resulting enol ether with 1M HCl to reveal the
-aryl ketone.
References
Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. (Seminal work on the Neutral vs. Cationic pathways and ligand effects).
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. (Establishes "Jeffery Conditions" using phase transfer agents to lower temp and suppress isomerization).
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. (Detailed mechanisms on suppressing isomerization in complex settings).
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Comprehensive review of side reactions and catalyst deactivation).
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 7-bromo-7-octenoate
Welcome to the technical support center for navigating the complexities of reactions involving Ethyl 7-bromo-7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complexities of reactions involving Ethyl 7-bromo-7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in determining reaction outcomes. As a vinyl bromide, the reactivity of this substrate is nuanced and highly dependent on the reaction environment. This resource will equip you with the knowledge to troubleshoot common issues and optimize your synthetic strategies.
The Critical Role of the Solvent: A Primer
The choice of solvent is paramount in directing the course of a chemical reaction. It is not merely a medium for dissolving reactants but an active participant that can influence reaction rates and selectivity. Solvents achieve this by stabilizing or destabilizing reactants, transition states, and intermediates. In the context of reactions with alkyl halides like Ethyl 7-bromo-7-octenoate, the solvent's properties—primarily its polarity and its ability to act as a hydrogen bond donor (protic) or not (aprotic)—dictate the competition between substitution (SN1, SN2) and elimination (E1, E2) pathways.[1][2]
Ethyl 7-bromo-7-octenoate, being a vinyl bromide, presents unique challenges. Vinyl halides are generally unreactive towards SN1 and SN2 reactions.[3][4] The formation of a vinyl cation in an SN1 pathway is highly unfavorable, and the pi electrons of the double bond repel incoming nucleophiles, hindering the backside attack required for an SN2 mechanism.[3] Therefore, understanding how solvents can modulate the feasibility of other pathways, such as elimination or metal-catalyzed cross-coupling reactions, is crucial.
Understanding Solvent Classifications
To effectively troubleshoot, a clear understanding of solvent types is essential:
Polar Protic Solvents: These solvents, such as water (H₂O), ethanol (EtOH), and methanol (MeOH), possess O-H or N-H bonds, allowing them to engage in hydrogen bonding. They are effective at solvating both cations and anions.[1][5]
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone have significant dipole moments but lack O-H or N-H bonds.[5] They are adept at solvating cations but less so for anions, leaving the anions more "naked" and reactive.[1]
Non-Polar Solvents: These include hexane, benzene, and toluene, which have low dielectric constants and do not effectively solvate charged species.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with Ethyl 7-bromo-7-octenoate, presented in a question-and-answer format.
Issue 1: Low or No Reaction Yield
Q: I am attempting a nucleophilic substitution with Ethyl 7-bromo-7-octenoate using a strong nucleophile, but I'm observing very low to no product formation. What is the likely cause and how can I fix it?
A: The primary reason for the low reactivity of Ethyl 7-bromo-7-octenoate in traditional nucleophilic substitution reactions is its structure as a vinyl bromide. As mentioned, both SN1 and SN2 pathways are disfavored.[3][4]
Causality: The sp² hybridized carbon of the vinyl bromide is more electronegative than an sp³ carbon, making the C-Br bond stronger and shorter. Furthermore, the pi electrons of the double bond create electron density that repels the incoming nucleophile, preventing the backside attack necessary for an SN2 reaction.[3] An SN1 mechanism is equally unlikely due to the high instability of the resulting vinyl cation.[3][6][7]
Troubleshooting Steps & Solutions:
Re-evaluate the Reaction Type: Instead of direct nucleophilic substitution, consider alternative synthetic strategies that are more suitable for vinyl halides. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig) are highly effective for forming new carbon-carbon or carbon-heteroatom bonds with vinyl bromides.[8]
Solvent Choice for Alternative Reactions: If you proceed with a metal-catalyzed reaction, the solvent choice remains critical. For instance, in a Suzuki coupling, a mixture of a polar aprotic solvent like DMF or a polar protic solvent like ethanol with an aqueous base is often employed. The specific solvent system will depend on the catalyst and other reactants.
Consider Elimination Reactions: If the goal is to form an alkyne, an elimination reaction could be a viable pathway. This would require a strong base.
Issue 2: Predominance of an Unwanted Elimination Product
Q: I am trying to perform a reaction that is not intended to be an elimination, but my primary product is an alkyne. How does my solvent choice contribute to this, and how can I favor my desired reaction?
A: The formation of an alkyne from Ethyl 7-bromo-7-octenoate is an E2 elimination reaction. This pathway is often competitive with substitution and is heavily influenced by the base strength, temperature, and solvent.
Causality:
Strong Base: E2 reactions are favored by strong, bulky bases.[2]
High Temperature: Higher temperatures generally favor elimination over substitution.[2][9]
Solvent Effects: Polar protic solvents can favor elimination over substitution.[1] They solvate the nucleophile through hydrogen bonding, increasing its steric bulk and hindering its ability to act as a nucleophile while having less of an effect on its basicity.[1] Conversely, polar aprotic solvents can enhance the nucleophilicity of a reagent, potentially favoring SN2-type reactions if they were viable.[10] However, with secondary halides, even in polar aprotic solvents, strong bases tend to favor E2.[11]
Troubleshooting Steps & Solutions:
Modify the Base/Nucleophile: If your desired reaction is not elimination, consider using a less basic nucleophile.
Lower the Reaction Temperature: Reducing the temperature will generally disfavor the elimination pathway.
Solvent Selection: If an SN2-like reaction is at all possible (perhaps with a very potent, non-basic nucleophile), a polar aprotic solvent like DMSO or DMF would be the preferred choice to maximize nucleophilicity.[5][12] For other reaction types, the solvent should be chosen based on the specific mechanism.
Issue 3: Slow Reaction Rate
Q: My reaction is proceeding, but at an impractically slow rate. Can a change in solvent accelerate it?
A: Yes, the solvent can have a profound impact on the reaction rate.
Causality: The rate of a reaction is dependent on the energy of the transition state. A solvent that stabilizes the transition state more than the reactants will accelerate the reaction.
For reactions involving the formation of charged intermediates, such as in an SN1 or E1 pathway (though unlikely for this substrate), polar protic solvents are excellent at stabilizing these intermediates and the transition states leading to them, thus increasing the reaction rate.[13]
For bimolecular reactions like SN2 and E2, polar aprotic solvents can significantly increase the rate. They solvate the counter-ion of the nucleophile/base, leaving the anion more "free" and therefore more reactive.[1][12] In contrast, polar protic solvents can solvate the nucleophile itself, creating a "cage" around it and slowing the reaction rate.[1][14]
Troubleshooting Steps & Solutions:
Switch to a Polar Aprotic Solvent: If you are running a bimolecular reaction (e.g., an E2 elimination or a metal-catalyzed coupling) in a polar protic solvent, switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile could lead to a significant rate enhancement.
Ensure Solubility: The reactants must be sufficiently soluble in the chosen solvent. If solubility is an issue, a different solvent or a co-solvent system may be necessary. All reactants in nucleophilic substitution and elimination reactions are typically polar, requiring a polar solvent for dissolution.[1]
Consider Solvent Polarity: For reactions that proceed through a more polar transition state than the reactants, increasing the solvent polarity will generally increase the reaction rate.
Summary of Solvent Effects on Competing Reactions
Reaction Pathway
Favored by Polar Protic Solvents
Favored by Polar Aprotic Solvents
Rationale
SN1
Yes
No
Stabilizes the carbocation intermediate and the leaving group.[12][13]
SN2
No
Yes
Solvates the cation, leaving a "naked," more reactive nucleophile.[5][12] Protic solvents solvate and hinder the nucleophile.[1][14]
E1
Yes
No
Similar to SN1, stabilizes the carbocation intermediate.[2]
E2
Can Proceed
Generally Faster
Polar protic solvents can favor elimination over substitution by hindering nucleophilicity more than basicity.[1][10] Rates are often faster in polar aprotic solvents due to a more reactive base.[15]
Experimental Protocols
Protocol 1: Attempted Nucleophilic Substitution (Illustrative of Low Reactivity)
This protocol serves to demonstrate the inherent low reactivity of Ethyl 7-bromo-7-octenoate towards traditional SN2 reactions.
Reactants:
Ethyl 7-bromo-7-octenoate (1.0 eq)
Sodium azide (NaN₃) (1.5 eq)
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
Dissolve Ethyl 7-bromo-7-octenoate in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Add sodium azide to the solution.
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
Expected Outcome: Very slow or no conversion to the corresponding azide product will be observed, highlighting the unsuitability of the SN2 pathway.
Protocol 2: Base-Induced Elimination (E2)
This protocol is designed to favor the elimination of HBr to form an alkyne.
Reactants:
Ethyl 7-bromo-7-octenoate (1.0 eq)
Potassium tert-butoxide (t-BuOK) (2.0 eq)
Solvent: Tetrahydrofuran (THF)
Procedure:
Dissolve Ethyl 7-bromo-7-octenoate in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add potassium tert-butoxide as a solid or as a solution in THF.
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
Expected Outcome: Formation of the corresponding terminal alkyne as the major product.
Visualizing Reaction Pathways and Solvent Effects
Diagram 1: The Challenge of Nucleophilic Attack on a Vinyl Bromide
Caption: Repulsion between the nucleophile and the π-electron cloud hinders SN2 attack.
Diagram 2: Solvent Effects on Nucleophiles
Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.
Conclusion
The reactivity of Ethyl 7-bromo-7-octenoate is a prime example of how substrate structure dictates viable reaction pathways. Standard SN1 and SN2 reactions are generally not feasible. Instead, researchers should focus on elimination reactions or modern cross-coupling methodologies. In all cases, the solvent is a critical parameter that must be carefully chosen to control the reaction's rate and outcome. By understanding the underlying principles of solvent-reactant interactions, you can effectively troubleshoot your experiments and achieve your desired synthetic targets.
References
Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide. Retrieved from [Link]
How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). The Journal of Organic Chemistry. Retrieved from [Link]
SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
Solvent effects for SN2, SN1, E2, and E1. (2021, January 25). YouTube. Retrieved from [Link]
Alkyl Halide Reactions: Substitutions & Eliminations. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]
Nucleophilicity and Solvent Effects. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Alkyl Halides: Solvent effects in substitution reactions. (2020, May 31). YouTube. Retrieved from [Link]
Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved from [Link]
Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). YouTube. Retrieved from [Link]
Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis method of 8-bromoethyl octanoate. (n.d.). Google Patents.
Unreactivity of Vinyl and Aryl Halides. (2018, September 13). YouTube. Retrieved from [Link]
Distinguishing Between Substitution & Elimination Reactions. (n.d.). Chad's Prep. Retrieved from [Link]
Why do polar aprotic solvents favour SN2 over E2? (2019, May 7). Chemistry Stack Exchange. Retrieved from [Link]
Vinyl bromide solution (1 M) vs vinyl bromide 98%? (2022, December 26). ResearchGate. Retrieved from [Link]
A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit. Retrieved from [Link]
Hydrolysis of vinyl bromide vs alkyl chloride. (2016, December 19). Chemistry Stack Exchange. Retrieved from [Link]
Characteristics of the SN2 Reaction. (2023, September 11). Chemistry LibreTexts. Retrieved from [Link]
Ethyl 7-bromoheptanoate. (n.d.). PubChem. Retrieved from [Link]
Vinyl bromide undergoes. (n.d.). Allen. Retrieved from [Link]
Ethyl 8-bromooctanoate. (n.d.). PubChem. Retrieved from [Link]
Technical Support Center: Base Selection for Efficient Coupling of Vinyl Bromides
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of base selection when worki...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of base selection when working with vinyl bromides. An optimal base choice is paramount for achieving high yields, minimizing side reactions, and ensuring reproducibility. This resource provides in-depth, troubleshooting-focused answers to common challenges encountered in the lab.
Section 1: General Principles & Core FAQs
This section addresses fundamental questions regarding the role and choice of a base in palladium-catalyzed cross-coupling reactions.
Q1: What are the primary roles of the base in vinyl bromide coupling reactions?
A base is not merely a spectator or a simple acid scavenger; it is an active and essential component of the catalytic cycle with multiple roles that vary depending on the specific reaction.[1][2]
In Suzuki-Miyaura Coupling: The base's primary role is to activate the organoboron species (boronic acid or ester).[1][2][3] It reacts with the boronic acid to form a more nucleophilic boronate complex ("-ate" complex).[4] This boronate is crucial for the transmetalation step, where the vinyl group is transferred from boron to the palladium center.[1][4] Without the base, transmetalation is often prohibitively slow.[1][5]
In Heck Coupling: The primary function of the base is to regenerate the active Pd(0) catalyst at the end of the cycle.[6][7] After the vinyl group and the alkene have coupled and eliminated from the palladium center (β-hydride elimination), a hydrido-palladium(II) species remains. The base neutralizes the generated acid (H-X) and facilitates the reductive elimination that regenerates the Pd(0) catalyst, allowing the cycle to continue.[6][8]
In Sonogashira Coupling: The base deprotonates the terminal alkyne, forming a copper acetylide (in the presence of a copper co-catalyst) or a more nucleophilic alkynyl species.[9][10] This is the active nucleophile that couples with the vinyl bromide. The base also neutralizes the hydrogen halide (H-Br) byproduct generated during the reaction.[9]
Q2: How does the strength (pKa) of a base influence reaction efficiency?
The base's strength, typically discussed in terms of the pKa of its conjugate acid, is a critical factor. A base must be strong enough to perform its required role (e.g., activate the boronic acid or deprotonate the alkyne) but not so strong that it promotes unwanted side reactions.
Insufficiently Basic: A base that is too weak may lead to a slow or stalled reaction because the rate-limiting step (e.g., transmetalation in Suzuki coupling) is not sufficiently promoted.
Excessively Basic: A very strong base (e.g., hydroxides, alkoxides) can accelerate the undesired protodeboronation of the boronic acid partner in Suzuki reactions, where the boronic acid is replaced by a proton from the solvent, reducing the yield of the desired product.[11][12][13] In Heck reactions, overly strong bases can cause isomerization of the alkene product or degradation of sensitive functional groups on the substrates.
Q3: Beyond pKa, what key factors should I consider when selecting a base?
Choosing the right base is a multifactorial decision. A systematic approach considering the following points will lead to more successful outcomes.
Substrate Functional Group Tolerance: If your vinyl bromide or coupling partner contains base-sensitive groups (e.g., esters, ketones prone to enolization), a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is preferable to strong hydroxides (NaOH, KOH) or alkoxides (KOtBu).[3]
Solubility: The base must have some solubility in the reaction medium to be effective. For instance, cesium carbonate (Cs₂CO₃) is often effective in organic solvents where other inorganic bases are poorly soluble.[2] Using a biphasic system (e.g., Toluene/Water) is a common strategy to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[1]
Nature of the Counter-ion: The cation of the base can influence the reaction. The "cesium effect" is a well-known phenomenon where Cs⁺ ions can accelerate reactions, possibly by disrupting palladium aggregates or influencing the solubility and reactivity of key intermediates. This is why Cs₂CO₃ and CsF are often effective in challenging couplings.[14]
Steric Hindrance: In some cases, a sterically hindered but non-nucleophilic organic base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is preferred, particularly in Heck and Sonogashira reactions, to avoid side reactions with the electrophilic palladium center.[6][7]
Below is a decision workflow to guide your initial base selection.
Caption: Decision workflow for initial base selection.
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific troubleshooting advice for common issues related to base selection in key cross-coupling reactions.
Suzuki-Miyaura Coupling
FAQ: What are the most common bases for Suzuki coupling with vinyl bromides?
Inorganic bases are most common.[15] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used, often in aqueous or biphasic solvent systems.[1][2] Stronger bases like NaOH or alkoxides (e.g., KOtBu) are also employed, particularly for less reactive substrates, but require careful consideration of functional group compatibility.[1]
Troubleshooting Q1: My reaction is slow or stalls with significant starting material remaining. Could the base be the issue?
Yes, this is a classic symptom of inadequate base strength or poor solubility.
Possible Cause: The chosen base may be too weak to efficiently generate the boronate "-ate" complex, making the transmetalation step the bottleneck.
Troubleshooting Steps:
Switch to a Stronger Base: If you are using K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[2][14] Cesium carbonate is often more effective due to its higher basicity and better solubility in organic solvents.[2]
Improve Solubility: If using an inorganic base like K₂CO₃ in a purely organic solvent, the reaction may be limited by poor solubility. Adding a small amount of water (e.g., a 10:1 mixture of organic solvent to water) can dramatically increase the reaction rate by dissolving the base.[15][16]
Check Base Quality: Ensure your base is finely powdered and dry. Clumps can reduce the effective surface area and lead to poor reproducibility.[17]
Troubleshooting Q2: I'm observing significant protodeboronation of my boronic acid partner. How can my choice of base help?
Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[13] The base plays a direct role in this process.[12][18]
Possible Cause: The use of strong, nucleophilic bases, especially hydroxides (NaOH, KOH), in the presence of water can accelerate the hydrolysis of the boronic acid and catalyze the protodeboronation pathway.[11][12] High reaction temperatures can also exacerbate this issue.[19]
Troubleshooting Steps:
Use a Milder, Non-Nucleophilic Base: Switch from a hydroxide base to a carbonate or phosphate. Potassium phosphate (K₃PO₄) is often cited as an excellent choice for minimizing protodeboronation while still being sufficiently basic for the coupling reaction.[11]
Consider Fluoride Anions: In cases with extremely sensitive substrates, potassium fluoride (KF) can be used. Fluoride activates the boronic acid by forming a fluoroborate species, often under milder conditions that suppress protodeboronation.[3]
Use a Boronic Ester: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[11][15] They can be used with a variety of bases.
Data Presentation: Comparison of Common Bases for Suzuki Coupling
Base
Formula
pKa (Conjugate Acid)
Common Solvents
Key Characteristics & Considerations
Potassium Carbonate
K₂CO₃
10.3
Toluene/H₂O, Dioxane/H₂O
Standard, cost-effective, mild. Requires water for solubility.
Cesium Carbonate
Cs₂CO₃
10.3
THF, Dioxane, Toluene
Higher solubility in organic solvents, often gives higher yields for challenging substrates ("cesium effect").[2][14]
Potassium Phosphate
K₃PO₄
12.3
Toluene/H₂O, Dioxane
Stronger than carbonates. Excellent for minimizing protodeboronation with sensitive boronic acids.[2][11]
Sodium Hydroxide
NaOH
15.7
Toluene/H₂O, Ethanol
Very strong, inexpensive. Can promote protodeboronation and side reactions with sensitive functional groups.[12]
Potassium tert-butoxide
KOtBu
17
THF, Dioxane
Very strong, non-nucleophilic. Useful for unreactive bromides, but can cause substrate degradation.
Potassium Fluoride
KF
3.2
THF, Dioxane
Activates boronic acid via fluoroborate formation. Ideal for base-sensitive functional groups.[3]
pKa values are approximate and can vary with solvent and temperature.[20][21][22][23][24]
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Heck Coupling
FAQ: Why are organic bases often preferred for Heck reactions?
Organic amine bases like triethylamine (Et₃N) are frequently used in Heck reactions.[7] They are soluble in common organic solvents (like DMF, DMAc, or toluene), act as effective acid scavengers to regenerate the Pd(0) catalyst, and are generally non-nucleophilic, which prevents unwanted side reactions with the palladium intermediates.[6][25] However, inorganic bases like K₂CO₃ or NaOAc are also widely and effectively used.[6][7]
Troubleshooting Q1: My reaction is giving low yield and I'm observing palladium black precipitation. Is the base involved?
Yes, the formation of palladium black (aggregated, inactive Pd(0)) is a common mode of catalyst deactivation and is often linked to the base.
Possible Cause: If the base is not efficient at regenerating the Pd(0) catalyst from the L₂Pd(H)X intermediate, this intermediate can decompose.[6] The regeneration step must be fast enough to keep the catalyst in the cycle.[25]
Troubleshooting Steps:
Change the Base: If you are using a weak or sterically hindered base that is proving ineffective, switch to a different one. For example, if Et₃N is not working, try K₂CO₃ or Cs₂CO₃.[6]
Check Stoichiometry: Ensure you are using a sufficient excess of the base (typically 1.5-2.5 equivalents). The reaction produces one equivalent of HBr, and the base is consumed stoichiometrically.
Ligand Choice: While not a base issue, palladium black formation is also highly dependent on the ligand. The ligand's job is to stabilize the Pd(0) species.[6] If the problem persists after changing the base, consider using a more electron-rich or bulkier phosphine ligand to better stabilize the catalyst.
Sonogashira Coupling
FAQ: Why is a dual-base system (e.g., an amine and an inorganic base) sometimes used?
The traditional Sonogashira reaction uses an amine base (like Et₃N or piperidine) that often doubles as the solvent or co-solvent.[9][10] Its primary roles are to deprotonate the alkyne and neutralize the HBr byproduct.[9] In some modern, "copper-free" protocols, a different base system might be used. For instance, an inorganic base like K₂CO₃ or Cs₂CO₃ might be used in a solvent like DMF.[9] This can be beneficial in cases where the amine base might interfere with the catalyst or substrates.
Troubleshooting Q1: My reaction is plagued by alkyne homocoupling (Glaser coupling). How can I prevent this with my choice of conditions?
Glaser coupling is the primary side reaction in Sonogashira couplings, leading to the formation of a diyne (R-C≡C-R). This is an oxidative process often promoted by the copper(I) co-catalyst in the presence of oxygen.[9][26]
Possible Cause: The presence of both a copper co-catalyst and oxygen promotes the homocoupling side reaction.[9]
Troubleshooting Steps:
Ensure Rigorous Inert Atmosphere: The most crucial step is to thoroughly deaerate your solvents and reaction mixture and maintain a strict inert (nitrogen or argon) atmosphere throughout the experiment.[9] This minimizes the oxygen required for the Glaser pathway.
Switch to a "Copper-Free" Protocol: Many modern Sonogashira procedures have been developed that omit the copper co-catalyst entirely.[9][26][27][28] These protocols are much less susceptible to homocoupling. They often require a more active palladium catalyst system (e.g., with specific ligands) and may use different bases, but they effectively solve the Glaser coupling problem.[26]
Section 3: Representative Experimental Protocol
General Protocol for Base Screening in a Suzuki-Miyaura Coupling of a Vinyl Bromide
This protocol provides a template for systematically evaluating different bases to optimize your reaction.
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
Solvent (e.g., Toluene/H₂O, 10:1 v/v, 5 mL)
Procedure:
To a flame-dried reaction vial equipped with a magnetic stir bar, add the vinyl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and palladium catalyst (0.03 mmol).
Add the selected base (2.0 mmol).
Seal the vial with a septum.
Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[17]
Using a syringe, add the degassed solvent system (e.g., 4.5 mL of Toluene and 0.5 mL of water).
Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
Stir the reaction vigorously for the intended duration (e.g., 4-24 hours).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to determine the isolated yield.
Repeat the procedure with different bases to compare efficacy.
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. [Link]
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. [Link]
Copper-free Sonogashira coupling - The chemical reaction database. [Link]
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. [Link]
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases | Request PDF - ResearchGate. [Link]
Table of Acids with Ka and pKa Values CLAS.* [Link]
pKa Table: Effect of electronegativity and resonance. [Link]
Byproduct identification in the synthesis of Ethyl 7-bromo-7-octenoate
Welcome to the technical support center for the synthesis of Ethyl 7-bromo-7-octenoate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 7-bromo-7-octenoate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The following content is structured to address specific experimental challenges, explain the underlying chemical principles, and offer practical, field-tested solutions.
I. Overview of the Synthesis: The Wittig Approach
The synthesis of Ethyl 7-bromo-7-octenoate is most commonly achieved via a Wittig reaction. This powerful olefination method involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. In this specific case, the likely precursors are ethyl 6-formylhexanoate and bromomethylenetriphenylphosphorane .
The overall synthetic strategy is a two-step process:
Ylide Formation: The bromomethylenetriphenylphosphorane ylide is generated in situ by deprotonating the corresponding phosphonium salt with a strong base.
Wittig Reaction: The aldehyde, ethyl 6-formylhexanoate, is then introduced to the ylide, leading to the formation of the desired product, Ethyl 7-bromo-7-octenoate, and triphenylphosphine oxide as a stoichiometric byproduct.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed Wittig reaction workflow for the synthesis of Ethyl 7-bromo-7-octenoate.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of Ethyl 7-bromo-7-octenoate.
FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?
A low yield of Ethyl 7-bromo-7-octenoate can stem from several factors throughout the synthetic process. Below is a systematic guide to troubleshoot this issue.
Potential Cause 1: Incomplete Ylide Formation
The generation of the bromomethylenetriphenylphosphorane ylide is a critical step. Incomplete deprotonation of the phosphonium salt will directly lead to a lower concentration of the active nucleophile, thus reducing the overall yield.
Troubleshooting:
Base Strength and Stoichiometry: Ensure the use of a sufficiently strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[1] Use at least one full equivalent of the base relative to the phosphonium salt. It is often beneficial to use a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation.
Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried before use.
Temperature Control: The deprotonation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions of the strong base.
Potential Cause 2: Aldehyde Instability or Side Reactions
The aldehyde precursor, ethyl 6-formylhexanoate, can be susceptible to side reactions under the basic conditions of the Wittig reaction.
Troubleshooting:
Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation in the presence of a base. To mitigate this, add the aldehyde slowly to the pre-formed ylide solution at a low temperature. This ensures that the aldehyde preferentially reacts with the ylide rather than itself.
Cannizzaro Reaction: If a very strong base is used and the aldehyde has no α-hydrogens (not the case here, but a general consideration), a disproportionation reaction (Cannizzaro) can occur.
Purity of Aldehyde: Ensure the starting aldehyde is pure and free of any acidic or oxidizing impurities. Purification by distillation or column chromatography may be necessary.
Potential Cause 3: Inefficient Wittig Reaction
Even with successful ylide formation, the Wittig reaction itself may not proceed to completion.
Troubleshooting:
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the point of completion. The reaction is often started at a low temperature and allowed to slowly warm to room temperature.
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Tetrahydrofuran (THF) and diethyl ether are commonly used for Wittig reactions.[2]
Summary of Troubleshooting Strategies for Low Yield:
Parameter
Recommendation
Rationale
Base
Use a strong, non-nucleophilic base (e.g., n-BuLi, NaHMDS).
Ensures complete and efficient deprotonation to form the ylide.
Stoichiometry
Use a slight excess of the ylide (1.1-1.2 equivalents) relative to the aldehyde.
Drives the reaction to completion.
Temperature
Maintain low temperatures during ylide formation and aldehyde addition.
Minimizes side reactions of the base and the aldehyde.
Reaction Conditions
Maintain strictly anhydrous and inert conditions.
The ylide is highly sensitive to water and oxygen.
Purity of Reagents
Use purified starting materials, especially the aldehyde.
Impurities can lead to a host of side reactions.
FAQ 2: I am observing multiple spots on my TLC plate besides the product and starting material. What are these byproducts?
The presence of unexpected spots on a TLC plate is a common observation. Identifying these byproducts is the first step toward eliminating them.
This is a stoichiometric byproduct of the Wittig reaction and is almost always present in the crude reaction mixture.[3]
Identification: TPPO is a relatively polar compound and will typically have a lower Rf value than the desired ester product on a silica gel TLC plate. It can be visualized with a UV lamp if it contains a chromophore, or by staining (e.g., with potassium permanganate).
Removal: The removal of TPPO can be challenging due to its variable solubility. Several methods can be employed:
Crystallization: If the product is a solid, recrystallization may effectively remove the TPPO.
Column Chromatography: This is the most common method for separating TPPO from the desired product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of ether and pentane.[4][5]
Chemical Conversion: Treatment with oxalyl chloride or zinc chloride can convert TPPO into a salt that is more easily removed by filtration.[4][6]
Potential Byproduct 2: Unreacted Phosphonium Salt
If the deprotonation step was incomplete, the unreacted phosphonium salt will remain in the reaction mixture.
Identification: Phosphonium salts are highly polar and will typically remain at the baseline of a normal-phase TLC plate.
Removal: Being a salt, it can often be removed by an aqueous workup.
Potential Byproduct 3: Aldol Condensation Product
As mentioned previously, the self-condensation of ethyl 6-formylhexanoate can lead to the formation of a β-hydroxy aldehyde or an α,β-unsaturated aldehyde byproduct.
Identification: These byproducts will have different polarities and can be identified by spectroscopic methods such as NMR and Mass Spectrometry.
Mitigation: Slow addition of the aldehyde to the ylide at low temperatures.
Potential Byproduct 4: Products from Ylide Side Reactions
The bromomethylenetriphenylphosphorane ylide can potentially undergo side reactions, although this is less common with stabilized ylides.
Identification: These byproducts can be complex and may require detailed spectroscopic analysis for characterization.
Mitigation: Careful control of reaction conditions, particularly temperature and the choice of base, can minimize these side reactions.
Logical Flow for Byproduct Identification and Removal:
Caption: Troubleshooting flowchart for byproduct identification and removal.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of Ethyl 7-bromo-7-octenoate via Wittig Reaction
Ylide Generation:
a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add bromomethyltriphenylphosphonium bromide (1.1 eq).
b. Add anhydrous THF to dissolve the phosphonium salt.
c. Cool the solution to -78 °C in a dry ice/acetone bath.
d. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
e. Stir the resulting orange-red solution at -78 °C for 1 hour.
Wittig Reaction:
a. In a separate flame-dried flask, dissolve ethyl 6-formylhexanoate (1.0 eq) in anhydrous THF.
b. Slowly add the aldehyde solution to the ylide solution at -78 °C via a cannula.
c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Workup and Purification:
a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
b. Transfer the mixture to a separatory funnel and add water.
c. Extract the aqueous layer with ethyl acetate (3 x).
d. Combine the organic layers and wash with brine.
e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
f. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
Purpose: To determine the purity of the product and identify volatile byproducts.
Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Typical GC Conditions:
Column: A non-polar column (e.g., HP-5MS) is suitable.
Injector Temperature: 250 °C
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
Carrier Gas: Helium
Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting fragmentation patterns can be compared to spectral libraries for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purpose: To confirm the structure of the final product and identify byproducts.[7][8]
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
¹H NMR:
The vinyl protons on the terminal double bond will appear as distinct signals in the olefinic region (typically 5-6 ppm).
The ethyl ester will show a characteristic quartet and triplet.
The protons on the alkyl chain will appear in the upfield region (1-3 ppm).
¹³C NMR:
The two carbons of the double bond will appear in the olefinic region (typically 100-140 ppm).
The carbonyl carbon of the ester will be downfield (around 170-180 ppm).
Byproduct Identification: The presence of signals corresponding to triphenylphosphine oxide (aromatic protons) or aldol products (aldehyde and alcohol protons) can indicate impurities.
IV. Alternative Synthetic Routes and Their Byproducts
While the Wittig reaction is a primary method, other routes to vinyl bromides exist. Awareness of these can help in understanding potential impurities if the starting materials are sourced externally.
Corey-Fuchs Reaction:
This method involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine to form a dibromoalkene, which is then reduced to the vinyl bromide.
Potential Byproducts:
Triphenylphosphine oxide
Unreacted dibromoalkene
Over-reduction to the corresponding alkane
Hydrobromination of a Terminal Alkyne:
The addition of HBr across a terminal alkyne can yield a vinyl bromide.
Potential Byproducts:
Markovnikov addition product (gem-dibromide)
Internal vinyl bromide if the starting alkyne is not strictly terminal.
V. References
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670–6681. [Link]
Slootweg, J. C. (2017). Behind the Science: Recycling Phosphine Oxides. ChemistryViews. [Link]
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). Application of (PhO)3P−Halogen-Based Reagents for the Synthesis of Vinyl Halides from Enolizable Ketones and Aldehydes. The Journal of Organic Chemistry, 72(6), 2216–2219. [Link]
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Technical Support Center: Scaling Up Reactions with Terminal Vinyl Bromides
Welcome to the technical support center for chemists, process scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists, process scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up chemical reactions involving terminal vinyl bromides. My goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring your scale-up process is both efficient and safe.
Part 1: General Troubleshooting & FAQs for Terminal Vinyl Bromides
This section addresses overarching issues that are common across various reaction types involving terminal vinyl bromides.
Q1: My cross-coupling reaction is sluggish or fails to initiate upon scale-up, despite working perfectly on the bench. What are the first things I should investigate?
A: This is a classic scale-up challenge. The root cause often lies in factors that are magnified at a larger scale:
Reagent Purity & Stability: Terminal vinyl bromides can be susceptible to polymerization or decomposition, especially if they contain impurities.[1][2] Commercially available vinyl bromide is often stabilized with inhibitors like hydroquinone methyl ether.[1] Ensure your starting material is pure and, if distilled, properly stored away from light and heat to prevent degradation.[3][4]
Catalyst Activity: The health of your palladium catalyst is paramount. On a small scale, minor catalyst deactivation might not be noticeable, but on a larger scale, it can completely halt the reaction. Consider the possibility of catalyst poisoning from impurities in your starting materials or solvents. It's also worth noting that some palladium precatalysts offer greater stability and are often more suitable for scale-up.[5]
Mass and Heat Transfer: In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can cause side reactions or catalyst decomposition. The rate of heat removal is also critical, as many cross-coupling reactions are exothermic.[6] A reaction that is easily controlled in a round-bottom flask can become a dangerous runaway reaction in a large vessel if the heat transfer is not properly managed.
Q2: I'm observing significant formation of homocoupled side products. What is causing this and how can I mitigate it?
A: Homocoupling is a common side reaction in many cross-coupling protocols, particularly in Suzuki and Stille reactions.[7][8]
In Suzuki-Miyaura Couplings: This often points to issues with the oxidation state of your palladium catalyst or the presence of oxygen.[8] If Pd(II) species are present without being rapidly converted to the active Pd(0) catalyst, they can promote the homocoupling of your boronic acid partner.[8] Rigorous degassing of your reaction mixture and solvents is crucial. Ensure your inert atmosphere is maintained throughout the reaction.
In Stille Couplings: Homocoupling of the organostannane reagent is a well-documented side reaction.[7] This can occur through a radical process or by the reaction of two equivalents of the organostannane with the Pd(II) precatalyst.[7] Lowering the reaction temperature, if possible, and ensuring a slow, controlled addition of the organostannane can sometimes minimize this side reaction.
In Sonogashira Couplings: The Glaser-Hay coupling, which is the homocoupling of the terminal alkyne, is a major competing reaction.[9][10] This is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[10] Using copper-free Sonogashira conditions or ensuring a strictly anaerobic environment can prevent this.
Q3: How do I handle the volatility and potential hazards of vinyl bromide on a larger scale?
A: Vinyl bromide has a low boiling point (15.8 °C) and is classified as a suspected human carcinogen, making its handling on a large scale a significant concern.[11]
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a closed system. For larger quantities, consider using a closed-transfer system to move the reagent from its storage container to the reactor.
Temperature Control: Reactions are often performed at low temperatures to minimize the vapor pressure of vinyl bromide.[2] Using a solution of vinyl bromide in a suitable solvent (e.g., 1 M in THF) can also make it easier and safer to handle than the neat, condensed gas.[2]
Alternative Reagents: For some applications, it may be worth exploring greener and safer alternatives to vinyl bromide, such as vinyl esters or vinyl sulfonates.[11]
Part 2: Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds.[12] However, scaling it up with vinyl bromides presents unique challenges.
Q: My Suzuki-Miyaura reaction with a terminal vinyl bromide is giving low yields and several byproducts. I suspect an issue with the base. How does the choice of base impact this reaction?
A: The base plays a critical role in the Suzuki-Miyaura catalytic cycle; it is required to activate the organoboron species for transmetalation.[12][13] The choice and amount of base are crucial.
Base Strength and Type: Strong bases like NaOH or KOH can promote side reactions, including the decomposition of some boronic acids or esters. Weaker inorganic bases like K₂CO₃, K₃PO₄, or even KF are often preferred for their compatibility with a wider range of functional groups.[13][14] The choice of base can significantly affect the reaction rate and thermal profile. For example, using a weaker base like K₂HPO₄ may slow the reaction but can offer a safer thermal profile compared to stronger bases like K₂CO₃.[6]
Homogeneity: The solubility of the base can impact the reaction. In some solvent systems, an inorganic base may not be fully dissolved, leading to a heterogeneous mixture and potentially inconsistent results upon scale-up. Using a soluble organic base or a phase-transfer catalyst can sometimes improve reproducibility.
Stoichiometry: Using a large excess of base is not always better. It can lead to the degradation of sensitive substrates or promote unwanted side reactions. It's recommended to screen different stoichiometries of the base during process development.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yielding Suzuki-Miyaura reactions.
Heck Coupling
The Heck reaction is a key method for the vinylation of alkenes.[15] When using vinyl bromides, specific issues can arise.
Q: I am attempting a Heck reaction between a vinyl bromide and an electron-rich olefin, but I'm getting a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in Heck reactions, especially with electron-rich olefins, is a known challenge. The outcome is often dependent on the specific catalytic system and reaction conditions.
Ligand Choice: The ligand on the palladium catalyst has a profound influence on regioselectivity. Bulky, electron-rich phosphine ligands can favor the desired linear product. For example, tetraphosphine ligands have been shown to be effective in controlling the stereoselective formation of E,E-1,3-dienes from vinyl bromides and alkenes.[16]
Reaction Pathway: The traditional neutral pathway of the Heck reaction may not be the only one in operation. Cationic pathways can lead to different regioisomers. The choice of solvent and additives can influence which pathway is dominant.
Vinylating Partner: While you are using a vinyl bromide, be aware that the reactivity order is generally vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[17] The stronger C-Br bond compared to C-I means that higher temperatures are often required, which can sometimes lead to lower selectivity.
Sonogashira Coupling
This reaction is invaluable for creating conjugated enynes and arylalkynes from terminal alkynes and vinyl halides.[10]
Q: My Sonogashira coupling with a vinyl bromide requires high temperatures and results in catalyst decomposition (palladium black). How can I run this reaction under milder conditions?
A: The need for high temperatures often stems from the lower reactivity of vinyl bromides compared to iodides.[18] To achieve milder conditions, focus on optimizing the catalytic system.
Ligand and Catalyst Selection: The classic Pd(PPh₃)₄ catalyst often requires elevated temperatures. Modern catalyst systems using bulky, electron-rich phosphine ligands (like those developed by Buchwald and Fu) or N-heterocyclic carbene (NHC) ligands can dramatically increase the catalyst's activity, allowing the reaction to proceed at or near room temperature.[17][19]
Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst, its presence can sometimes be detrimental, leading to alkyne homocoupling (Glaser coupling).[10][18] There are many "copper-free" Sonogashira protocols that can be milder and avoid this side reaction. These often rely on a more active palladium catalyst.
Base: The base is typically an amine, which also often serves as the solvent.[18] The choice of amine can influence the reaction rate. Forcing conditions can sometimes be avoided by screening different amine bases.
Grignard Reagent Formation
Forming a Grignard reagent from vinyl bromide is a common procedure but can be tricky to initiate and control on a large scale.[20]
Q: I'm having difficulty initiating the formation of vinylmagnesium bromide at scale. What are some reliable methods to start the reaction safely?
A: The induction period for Grignard formation is a well-known issue, arising from a passivating layer of magnesium oxide on the magnesium metal.[21]
Activation of Magnesium: Before adding the vinyl bromide, the magnesium turnings must be activated. Common methods include:
Mechanical Activation: Crushing the magnesium turnings in situ or using rapid stirring can help break the oxide layer.[21]
Chemical Activation: Adding a small crystal of iodine, a few drops of methyl iodide, or 1,2-dibromoethane are common and effective activating agents.[3][21] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[21]
Initiation: In some cases, a small amount of pre-formed Grignard reagent can be added to initiate the reaction. Once a small portion of the vinyl bromide has reacted, the exothermic nature of the reaction will help it to propagate.
Solvent: Ensure you are using an anhydrous ether solvent, typically tetrahydrofuran (THF), as it is crucial for stabilizing the Grignard reagent.[3][21]
Q: The formation of my vinyl Grignard reagent is highly exothermic and difficult to control. How can I manage the reaction rate?
A: The high exothermicity of Grignard formation poses a significant safety risk, especially the potential for a runaway reaction.[20]
Controlled Addition: The vinyl bromide should be added slowly and sub-surface to the stirred suspension of magnesium. The rate of addition should be controlled to maintain a steady, manageable reflux.
Heat Removal: Ensure your reactor has sufficient cooling capacity to remove the heat generated by the reaction. For large-scale reactions, this is a critical safety parameter.
Solvent Volume: Using a sufficient volume of solvent helps to dissipate the heat and moderate the reaction temperature.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Coupling
This protocol is a generalized starting point. The choice of ligand, base, and solvent should be optimized for your specific substrates.
Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is charged with the vinyl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a suitable solvent (e.g., 2-MeTHF, CPME).
Degassing: The mixture is rigorously degassed by at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for an extended period.
Reagent Addition: The base (e.g., K₃PO₄, 2.0-3.0 equiv) and the palladium precatalyst/ligand combination (0.01-1 mol%) are added under a positive pressure of inert gas.
Reaction: The mixture is heated to the desired temperature (e.g., 60-80 °C) and monitored by an appropriate analytical method (e.g., HPLC, GC).
Workup: Upon completion, the reaction is cooled to room temperature, and an aqueous solution is added to quench the reaction and dissolve the inorganic salts. The layers are separated, and the organic layer is washed, dried, and concentrated.
Purification: The crude product is purified by an appropriate method such as crystallization or chromatography.
Part 4: Data Summary Tables
Table 1: Common Bases for Suzuki-Miyaura Coupling with Vinyl Bromides
Base
Strength
Common Solvents
Key Considerations
K₃PO₄
Moderate
THF, 2-MeTHF, Dioxane
Often provides good results with sensitive functional groups.[14]
K₂CO₃
Moderate
Toluene, Dioxane, DMSO
A common and cost-effective choice. Can be less effective for challenging couplings.[6][14]
Cs₂CO₃
Strong
Dioxane, Toluene, DMF
Highly effective but more expensive. Can be beneficial for difficult couplings.
Na₂CO₃
Moderate
Ethanol/Water, Toluene
A very effective base in many systems, sometimes outperforming other carbonates.[14]
Et₃N
Organic
THF, Toluene
Mild, soluble base. Often used in room temperature couplings with highly active catalysts.
Part 5: Concluding Remarks
Scaling up reactions with terminal vinyl bromides requires a shift in perspective from small-scale synthesis. Issues of reagent stability, catalyst longevity, and thermochemical properties become paramount. By understanding the underlying principles of these reactions and anticipating the challenges of scale, researchers can develop robust, safe, and efficient processes. This guide serves as a starting point for troubleshooting and process optimization. Always consult safety data sheets and perform a thorough hazard analysis before attempting any reaction on a large scale.
References
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. [Link]
Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. ResearchGate. [Link]
THE REACTION OF TERMINAL VINYL BROMIDES WITH POTASSIUM TERT-BUTOXIDE: A STUDY OF THE REACTIVITY OF VINYL CARBENES. Purdue e-Pubs. [Link]
Hydrolysis of vinyl bromide vs alkyl chloride. Chemistry Stack Exchange. [Link]
A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link]
The Stille Reaction. Myers Group, Harvard University. [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]
Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. National Institutes of Health. [Link]
Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]
A Comparative Guide to the Reaction Kinetics of Vinyl Bromide Coupling Reactions
For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the constr...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. Vinyl bromides, in particular, are versatile building blocks in the synthesis of complex molecules, pharmaceuticals, and functional materials. A deep understanding of the reaction kinetics of their coupling reactions is paramount for reaction optimization, catalyst selection, and process scale-up. This guide provides a comparative analysis of the reaction kinetics for several key vinyl bromide coupling reactions, offering insights into their mechanisms and the factors that govern their rates.
Introduction: The Significance of Kinetic Analysis in Vinyl Bromide Couplings
The rate at which a chemical reaction proceeds is not merely an academic curiosity; it is a critical parameter that dictates the feasibility, efficiency, and scalability of a synthetic route. For drug development professionals, understanding reaction kinetics is crucial for process safety, impurity profiling, and economic viability. This guide will delve into the kinetics of five major palladium-catalyzed cross-coupling reactions of vinyl bromides: the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. We will explore the underlying principles that govern their reaction rates and provide a framework for their comparative analysis.
Comparative Analysis of Catalytic Cycles and Rate-Determining Steps
The kinetics of palladium-catalyzed cross-coupling reactions are intrinsically linked to their catalytic cycles, which generally consist of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The overall rate of the reaction is typically governed by the slowest step in this cycle, known as the rate-determining step (RDS).
Below is a comparative overview of the generalized catalytic cycles for the coupling of a vinyl bromide (R-Br) with a generic nucleophile (R'-M).
Generalized catalytic cycles for various vinyl bromide coupling reactions.
The rate-determining step can vary depending on the specific reaction, catalyst, ligands, and substrates. Generally, for electron-rich vinyl bromides, oxidative addition is slower and can be rate-limiting. Conversely, for electron-poor vinyl bromides, oxidative addition is faster, and transmetalation or reductive elimination may become the RDS.
Reaction
Typical Rate-Determining Step for Vinyl Bromides
Factors Influencing the Rate-Determining Step
Suzuki-Miyaura
Transmetalation or Oxidative Addition
Nature of the boronic acid/ester, base, solvent, and ligand.[1]
Stille
Transmetalation
Nature of the organostannane, ligand sterics and electronics, and additives like Cu(I).[2]
Heck
Oxidative Addition or Migratory Insertion
Electronic properties of the alkene, steric hindrance, and ligand type.[2]
Sonogashira
Oxidative Addition
For less reactive bromides, oxidative addition is often rate-limiting.[3]
Buchwald-Hartwig
Oxidative Addition or Reductive Elimination
Steric hindrance of the amine and the ligand, and the nature of the base.[2]
Quantitative Kinetic Data: A Comparative Overview
Obtaining directly comparable, quantitative kinetic data across different coupling reactions is challenging due to variations in reaction conditions, catalyst systems, and analytical methods used in different studies. However, by examining trends and specific examples from the literature, we can construct a comparative picture.
Relative Reactivity of Vinyl Halides
A consistent trend observed across most palladium-catalyzed coupling reactions is the relative reactivity of the vinyl halide, which follows the order of the carbon-halogen bond strength: Vinyl Iodide > Vinyl Bromide > Vinyl Chloride .[4] This is primarily attributed to the ease of the oxidative addition step. Vinyl bromides offer a good balance of reactivity and stability, making them widely used substrates.
Impact of Catalysts and Ligands
The choice of palladium precursor and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand has a profound impact on reaction kinetics.
Electron-rich and bulky ligands generally accelerate both oxidative addition and reductive elimination.[5] For instance, in the Buchwald-Hartwig amination, bulky biarylphosphine ligands are crucial for achieving high reaction rates, especially with challenging substrates.
Bidentate ligands can influence the coordination sphere of the palladium center, affecting the rate of each step in the catalytic cycle. In some cases, they can prevent the formation of inactive catalyst species.
Reaction
Ligand Effects on Reaction Rate
Suzuki-Miyaura
Bulky, electron-rich phosphines (e.g., SPhos, XPhos) often enhance the rate of oxidative addition of less reactive bromides.
Stille
Sterically demanding and electron-rich ligands can accelerate the reaction.
Heck
The choice of phosphine ligand can significantly influence the regioselectivity and rate.
Sonogashira
Both phosphine and NHC ligands have been shown to be effective, with the choice impacting catalyst stability and turnover number.
Buchwald-Hartwig
Highly dependent on bulky, electron-rich biarylphosphine ligands to promote efficient coupling.[5]
Influence of Additives
Additives can dramatically alter the reaction kinetics. A notable example is the use of copper(I) iodide (CuI) in the Stille and Sonogashira reactions.
In the Stille reaction , the addition of catalytic amounts of CuI can increase the reaction rate by more than a factor of 100.[6] It is believed that CuI facilitates the transmetalation step.
In the traditional Sonogashira coupling , CuI acts as a co-catalyst, essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, a robust experimental setup and methodology are essential. Modern techniques allow for real-time monitoring of reaction progress, providing a wealth of information about the reaction mechanism and kinetics.
In-Situ Spectroscopic Monitoring
ReactIR (Fourier-Transform Infrared Spectroscopy): This technique allows for the continuous monitoring of the concentration of reactants, products, and even some intermediates by tracking their characteristic infrared absorptions over time.
NMR Spectroscopy: In-situ NMR can provide detailed structural information about the species present in the reaction mixture, allowing for the identification and quantification of intermediates and byproducts.
Workflow for in-situ kinetic monitoring of a coupling reaction.
Protocol for In-Situ ReactIR Monitoring:
System Setup: Assemble a thermostated jacketed reactor equipped with a mechanical stirrer and an in-situ ReactIR probe.
Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.
Reactant Charging: Charge the vinyl bromide, nucleophile, base, and solvent to the reactor and allow the mixture to reach thermal equilibrium.
Initiation and Monitoring: Initiate the reaction by adding the palladium catalyst. Immediately begin collecting IR spectra at regular intervals.
Data Analysis: Convert the spectral data to concentration profiles for the reactants and products using appropriate calibration or by tracking unique absorbance bands. Fit the concentration-time data to a suitable rate law to determine the reaction order and rate constants.
Online HPLC allows for the automated sampling, quenching, and analysis of a reaction mixture at predefined time points. This technique provides highly accurate quantitative data on the concentrations of various species.
Protocol for Online HPLC Monitoring:
System Setup: Connect an automated sampling probe (e.g., EasySampler) to the reaction vessel and interface it with an HPLC system.
Method Development: Develop an HPLC method capable of separating and quantifying the vinyl bromide, the coupling product, and any significant byproducts.
Reaction Setup and Sampling: Set up the reaction in a thermostated reactor. Program the automated sampler to withdraw aliquots at specified time intervals. Each aliquot is automatically quenched and diluted.
Analysis: The quenched samples are sequentially injected into the HPLC for analysis.
Data Processing: The resulting chromatograms are used to generate concentration versus time profiles, from which kinetic parameters can be extracted.
Stopped-Flow Techniques for Fast Kinetics
For reactions with half-lives in the millisecond to second range, stopped-flow techniques are employed. This method involves the rapid mixing of two reactant solutions and monitoring the reaction progress in a very short time frame.
Schematic of a stopped-flow apparatus for fast kinetic studies.
Causality Behind Experimental Choices
The selection of a particular coupling reaction and the optimization of its parameters are guided by a deep understanding of the underlying kinetics and mechanism.
Choice of Reaction: The Suzuki-Miyaura reaction is often favored due to the low toxicity and ready availability of boronic acids.[6] However, for substrates with base-sensitive functional groups, the Stille reaction, which can often be run under neutral conditions, may be a better choice.[6]
Ligand Selection: If oxidative addition is the rate-determining step, as is often the case with less reactive bromides, the use of a more electron-rich and bulky ligand can significantly accelerate the reaction.
Solvent Effects: The polarity of the solvent can influence the rates of different steps in the catalytic cycle. For example, polar aprotic solvents like DMF or NMP can often accelerate the reaction by stabilizing charged intermediates.
Base Selection: In reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the choice of base is critical. The base not only participates in the catalytic cycle but can also affect the solubility of the reactants and the stability of the catalyst.
Conclusion
The kinetic analysis of vinyl bromide coupling reactions is a multifaceted endeavor that provides invaluable insights for the development of robust and efficient synthetic methodologies. While a universal, directly comparative dataset of kinetic parameters remains elusive due to the diversity of reaction systems, a systematic approach based on understanding the individual catalytic cycles, the influence of various reaction parameters, and the application of modern analytical techniques can empower researchers to make informed decisions. By carefully considering the interplay of the vinyl bromide substrate, the nucleophilic partner, the catalyst system, and the reaction conditions, it is possible to navigate the complex landscape of palladium-catalyzed cross-coupling reactions and achieve the desired synthetic outcomes with optimal efficiency.
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
Plenio, H., & Fleck, T. J. (2008). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 14(9), 2857–2866. [Link]
Hartwig, J. F., et al. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 120(4), 827–828. [Link]
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 60-67. [Link]
de la Torre, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Stradiotto, M., et al. (2018). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 8(11), 10796-10816. [Link]
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
Nolan, S. P., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11253-11263. [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
Express Polymer Letters. (2007). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. [Link]
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
A Researcher's Guide to DFT Studies on the Oxidative Addition of Palladium to Vinyl Bromides
For researchers, scientists, and professionals in drug development, understanding the nuances of palladium-catalyzed cross-coupling reactions is paramount. The oxidative addition of palladium to carbon-halogen bonds is a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuances of palladium-catalyzed cross-coupling reactions is paramount. The oxidative addition of palladium to carbon-halogen bonds is a critical, often rate-determining, step in many of these transformations, including the celebrated Heck, Suzuki, and Negishi reactions.[1] This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches to studying the oxidative addition of palladium to vinyl bromides, offering insights into experimental choices and interpretation of computational data.
The Mechanistic Landscape: More Than a Single Path
The oxidative addition of Pd(0) to a vinyl bromide is not a monolithic process. DFT studies have been instrumental in revealing a complex landscape of competing reaction pathways. The preferred mechanism is a delicate balance of factors including the palladium catalyst's ligation state, the nature of the supporting ligands, the solvent, and the specific vinyl bromide substrate.
Two primary mechanisms are often considered for the oxidative addition of aryl and vinyl halides to Pd(0) complexes: a concerted three-centered pathway and a nucleophilic displacement (SN2-type) mechanism.[2] In the concerted mechanism, the C-Br bond of the vinyl bromide interacts directly with the palladium center, leading to a three-membered transition state.[3] Conversely, the SN2-type pathway involves a backside attack of the palladium on the sp2 carbon, with the bromide anion departing.
Recent computational work has highlighted the significance of the palladium complex's coordination number. While bis-ligated 14-electron PdL2 species are often invoked, there is substantial evidence that highly reactive, coordinatively unsaturated mono-ligated 12-electron PdL species can be the key players.[2][4] The dissociation of a ligand from PdL2 to form PdL is often a crucial prerequisite for the oxidative addition to proceed efficiently.[5] Furthermore, some studies propose the involvement of anionic palladium species as key intermediates, particularly when considering the influence of counterions and additives in catalytic systems.[3][6]
A simplified representation of the initial steps and competing pathways in a typical palladium-catalyzed cross-coupling reaction involving vinyl bromide is illustrated below.
Figure 1: A simplified diagram illustrating the generation of the active Pd(0) species and the initial oxidative addition step in a palladium-catalyzed cross-coupling reaction with vinyl bromide.
Comparing Computational Approaches: A Guide to Best Practices
The accuracy of DFT calculations hinges on the appropriate choice of computational methodology. This section compares common approaches and provides a recommended protocol for studying the oxidative addition of palladium to vinyl bromides.
The Choice of Density Functional
A plethora of density functionals are available, each with its own strengths and weaknesses. For late-transition-metal reactions, a benchmark study has shown that there isn't a single "best" functional.[7] However, a cluster of hybrid functionals, including PBE0, B1B95, and PW6B95, have demonstrated good performance.[7] The popular B3LYP functional is also widely used and can provide valuable insights, especially when paired with dispersion corrections (e.g., B3LYP-D3) to account for non-covalent interactions, which can be important in the pre-reaction complex.[5] For studies focusing on reaction kinetics, "kinetics" functionals such as M06-2X may also be considered.
Basis Sets: A Balancing Act
The choice of basis set is a trade-off between accuracy and computational cost. For the palladium atom, effective core potentials (ECPs) are commonly employed to reduce the number of electrons treated explicitly. The LANL2DZ ECP and associated basis set are a popular starting point.[8] For higher accuracy, a triple-ζ quality basis set, such as def2-TZVP or the Stuttgart-Dresden (SDD) ECP with an extended basis set, is recommended.[7] For the lighter atoms (C, H, Br, P), Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are often sufficient.
The Influence of the Environment: Solvation Models
Reactions in solution can be significantly influenced by the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient ways to account for bulk solvent effects.[9][10] These models can be crucial for accurately describing the energetics of polar transition states and intermediates.[9] For systems where explicit solvent interactions, such as hydrogen bonding, are expected to play a key role, a hybrid approach incorporating a few explicit solvent molecules in the first solvation shell along with an implicit model for the bulk can provide a more accurate picture.[9]
A Comparative Look at Ligand Effects
The ligands coordinated to the palladium center play a pivotal role in tuning its reactivity. DFT studies have been instrumental in rationalizing the experimentally observed effects of different phosphine ligands.
Ligand
Key Characteristics
Impact on Oxidative Addition
PPh3
Moderately bulky, good σ-donor
Often requires ligand dissociation to form the active monoligated species.[4]
P(o-Tol)3
Bulkier than PPh3
Promotes the formation of the monoligated Pd(0) species, which can accelerate the oxidative addition.[11]
PCy3
Bulky, strong σ-donor
Facilitates ligand dissociation but can also lead to catalyst trapping in unreactive intermediates.[5]
PtBu3
Very bulky, strong σ-donor
Strongly favors the formation of low-coordinate, highly reactive palladium complexes.[5]
SPhos
Bulky biarylphosphine
Promotes the formation of the active catalytic species throughout the cycle.[5]
Electron-donating and sterically bulky ligands generally favor oxidative addition by promoting the formation of the coordinatively unsaturated, electron-rich Pd(0) species necessary for the reaction.[5]
A Step-by-Step DFT Workflow for Investigating Oxidative Addition
The following provides a generalized, step-by-step protocol for a DFT study on the oxidative addition of vinyl bromide to a phosphine-ligated palladium(0) complex.
Figure 2: A representative workflow for a DFT investigation of the oxidative addition of vinyl bromide to a palladium(0) complex.
Protocol Details:
System Definition: Choose your Pd(0) complex (e.g., Pd(PPh3)2), vinyl bromide substrate, and solvent for the implicit solvation model.
Geometry Optimization: Perform geometry optimizations of all reactants (the Pd(0) complex and vinyl bromide separately) and the expected product (the Pd(II) oxidative addition product). Use a suitable DFT functional (e.g., B3LYP-D3) and a basis set like LANL2DZ for Pd and 6-31G(d) for other atoms.
Transition State (TS) Search: Locate the transition state for the oxidative addition. This is a critical step and can be initiated using methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or by manually constructing a guess structure and using an eigenvector-following algorithm (e.g., Berny optimization).
Frequency Calculations: Perform frequency calculations on all optimized structures (reactants, TS, and product) to characterize them as minima (zero imaginary frequencies) or a first-order saddle point (one imaginary frequency for the TS). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculation: To verify that the found TS connects the intended reactants and product, perform an IRC calculation.
Single-Point Energy Refinement: For improved accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP for all atoms).
Analysis: From the calculated Gibbs free energies, determine the activation energy (ΔG‡ = GTS - Greactants) and the overall reaction energy (ΔGr = Gproduct - Greactants). Visualize the optimized structures and the transition state to understand the key geometric changes during the reaction.
Concluding Remarks
DFT studies provide an invaluable tool for dissecting the complex mechanisms of palladium-catalyzed reactions. By carefully selecting computational methods and considering the influence of ligands and the reaction environment, researchers can gain deep insights into the factors that govern the crucial oxidative addition step. This knowledge is not merely academic; it empowers the rational design of more efficient and selective catalysts for applications ranging from pharmaceutical synthesis to materials science. The continued synergy between computational and experimental chemistry will undoubtedly lead to further breakthroughs in this vital area of catalysis.
References
Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions.
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0)
Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF.
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.
Computational analysis of R–X oxidative addition to Pd nanoparticles. Physical Chemistry Chemical Physics.
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxid
Palladium Coupling Reactions in Organic Synthesis. Chemistry LibreTexts.
Palladium-Catalyzed Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzene with Aryl Bromide: Bimetallic Pathway versus Pd(II)–Pd(IV)
Computational analysis of R–X oxidative addition to Pd nanoparticles. Semantic Scholar.
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing.
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Europe PMC.
Oxidative Addition of Aryl Halides to Palladium(0)
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
Synthesis, structures, DFT calculations, and catalytic application in the direct arylation of five-membered heteroarenes with aryl bromides of novel palladium-N-heterocyclic carbene PEPPSI-type complexes. RSC Publishing.
Bridging the size gap between experiment and theory: large-scale DFT calculations on realistic sized Pd particles for acetylene hydrogenation. Physical Chemistry Chemical Physics.
Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands.
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
DFT Studies of Palladium Model Catalysts: Structure and Size Effects.
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Vinyl Bromide Coupling
Introduction: The Strategic Importance of Vinyl Bromide Coupling The palladium-catalyzed cross-coupling of vinyl bromides is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bond...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Vinyl Bromide Coupling
The palladium-catalyzed cross-coupling of vinyl bromides is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. This reaction is fundamental to the construction of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials like polyolefins and styrenes.[1][2] The Suzuki-Miyaura coupling, in particular, has become a favored method due to its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based byproducts.[1][3]
Given the economic and scientific pressures to develop efficient, scalable, and robust synthetic routes, the choice of the palladium catalyst is a critical decision point. A suboptimal catalyst can lead to low yields, sluggish reaction times, and the formation of unwanted byproducts, complicating purification and increasing costs. Conversely, a well-chosen catalyst can significantly streamline a synthetic sequence. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark and select the most effective palladium catalyst for their specific vinyl bromide coupling needs.
Understanding the Contenders: A Survey of Palladium Catalysts
The landscape of palladium catalysts has evolved significantly from simple palladium salts to sophisticated, air-stable precatalysts that offer superior performance and convenience.[4][5][6] Understanding the different classes of catalysts is the first step in making an informed selection.
Traditional In-Situ Systems (e.g., Pd(OAc)₂, Pd₂(dba)₃ + Ligand): These systems involve generating the active Pd(0) species in the reaction mixture from a palladium(II) salt or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a separate phosphine ligand.[6] While offering flexibility in ligand choice, they can suffer from inconsistent activation and sensitivity to air and moisture.[6]
Stable Pd(0) Complexes (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, pre-formed Pd(0) catalyst. However, it can be thermally unstable and its coordinating ligands can sometimes retard catalytic activity.[7]
Modern Air-Stable Precatalysts (e.g., Buchwald, PEPPSI): A major advancement in the field has been the development of air- and moisture-stable Pd(II) precatalysts.[4][5][8][9] These complexes, often featuring bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands, are designed for rapid and efficient generation of the active monoligated Pd(0) species under the reaction conditions.[4][6] The Buchwald precatalysts, now in their fourth generation (G4), are particularly noted for their high stability, solubility, and ability to facilitate reactions with low catalyst loadings and short reaction times.[4][10]
Key Performance Metrics for Catalyst Evaluation
A rigorous benchmarking study requires the quantitative comparison of several key performance indicators (KPIs). When evaluating catalysts for vinyl bromide coupling, the following metrics are paramount:
Catalyst Loading (mol %): Lower catalyst loading is economically and environmentally advantageous, as it reduces the cost and the amount of residual palladium in the final product.
Reaction Time and Temperature: Faster reactions at lower temperatures are generally preferred to increase throughput and minimize energy consumption and potential side reactions.
Yield (%): The isolated yield of the desired product is a primary measure of catalyst efficiency.
Turnover Number (TON) and Turnover Frequency (TOF): TON (moles of product per mole of catalyst) and TOF (TON per unit time) are crucial metrics for assessing the intrinsic activity and longevity of a catalyst.[11]
Substrate Scope and Functional Group Tolerance: A robust catalyst should perform well across a range of vinyl bromide and boronic acid substrates, tolerating various functional groups without significant loss of activity.[12]
Air and Moisture Stability: The ability to handle a catalyst on the benchtop without special precautions (e.g., in a glovebox) significantly improves ease of use and reproducibility.[4][5][9]
Comparative Data Analysis: A Head-to-Head Look
The following table summarizes the typical performance of different classes of palladium catalysts in a model Suzuki-Miyaura coupling of a generic vinyl bromide with an arylboronic acid. The data is a composite representation from various literature sources to provide a comparative overview.
The efficacy of a palladium catalyst is intimately linked to the kinetics of the three primary steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][14][15] The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing each step.
Oxidative Addition: The reaction begins with the oxidative addition of the vinyl bromide to a Pd(0) species, forming a Pd(II) intermediate.[14][15] Electron-rich, bulky phosphine ligands (like those in the Buchwald systems) accelerate this rate-determining step.[9]
Transmetalation: The organic group from the boronic acid (activated by a base) is then transferred to the palladium center, displacing the bromide.[1][15]
Reductive Elimination: In the final step, the two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14][15]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a vinyl bromide.
Standardized Protocol for Benchmarking Palladium Catalysts
To ensure a fair and reproducible comparison, it is essential to use a standardized experimental protocol.[11][16] This protocol is designed for the Suzuki-Miyaura coupling of 4-bromostyrene with phenylboronic acid, a common and representative reaction.
Caption: Standardized workflow for benchmarking palladium catalyst performance.
Step-by-Step Procedure:
Preparation of Reaction Vials:
To an oven-dried 20 mL scintillation vial containing a magnetic stir bar, add 4-bromostyrene (183 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
Add dodecane (114 µL, 0.5 mmol) as an internal standard.
Add 5 mL of anhydrous toluene.
Catalyst Addition and Reaction Initiation:
Add the palladium catalyst to be tested (e.g., for 0.5 mol %, add 0.005 mmol). Note: For air-stable precatalysts, this can be done on the bench. For air-sensitive systems, this step should be performed in a glovebox.
Immediately seal the vial with a Teflon-lined cap.
Place the vial in a pre-heated aluminum block on a stirrer hotplate at 80 °C.
Monitoring and Analysis:
At specified time points (e.g., 1, 2, 4, and 8 hours), carefully remove a small aliquot (~50 µL) from the reaction mixture.
Quench the aliquot in a separate vial containing 1 mL of water and extract with 1 mL of ethyl acetate.
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of product to the internal standard, and thus calculate the yield.
Data Evaluation:
Repeat the experiment for each catalyst under identical conditions.
Plot the yield as a function of time for each catalyst to compare reaction rates.
Calculate the final yield, TON, and TOF for each catalyst to make a comprehensive performance assessment.
Conclusion and Recommendations
The selection of a palladium catalyst for vinyl bromide coupling is a multi-faceted decision that directly impacts the efficiency and scalability of a synthetic process. While traditional systems like Pd(OAc)₂/phosphine or Pd(PPh₃)₄ can be effective, modern air-stable precatalysts, particularly the Buchwald G3 and G4 systems, consistently demonstrate superior performance.[4][13] They offer higher activity at lower loadings, faster reaction times, and greater operational simplicity, which are significant advantages in both research and development settings.[4]
By employing a standardized benchmarking protocol as outlined in this guide, researchers can generate objective, comparative data to justify their catalyst choice. This data-driven approach ensures the selection of the most robust, efficient, and cost-effective catalyst, ultimately accelerating the path from discovery to application.
References
Palladate Precatalysts for the Formation of C–N and C–C Bonds. ResearchGate. [Link]
Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health (PMC). [Link]
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. The University of Alabama Libraries. [Link]
A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate. [Link]
A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. ACS Publications. [Link]
Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. National Institutes of Health (PMC). [Link]
Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]
Benchmark Suzuki cross-coupling for optimization of reaction conditions. ResearchGate. [Link]
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health (PMC). [Link]
Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. National Institutes of Health (PMC). [Link]
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. National Institutes of Health (PMC). [Link]
Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Ethyl 7-bromo-7-octenoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials is paramount. Ethyl 7-bromo-7-octenoate, a ke...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials is paramount. Ethyl 7-bromo-7-octenoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique set of challenges in impurity profiling due to its reactive vinyl bromide moiety and ester functionality. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of impurities in commercial batches of this reagent. We will delve into the causal logic behind experimental choices, offering field-proven insights to ensure the trustworthiness and scientific integrity of your analytical workflows.
The Origin of Impurities: A Glimpse into Synthetic Pathways
Understanding the potential impurities in a commercial reagent begins with an appreciation of its likely synthetic routes. While manufacturers' specific processes are proprietary, the structure of Ethyl 7-bromo-7-octenoate strongly suggests a synthesis involving a Wittig-type reaction to form the vinyl bromide. A plausible disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of Ethyl 7-bromo-7-octenoate.
This synthetic approach immediately highlights a primary class of potential impurities:
Wittig Reaction By-products: The most notable by-product of a Wittig reaction is triphenylphosphine oxide (TPPO).[1] Its removal can be challenging, and it is a common impurity in products synthesized via this method.
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting aldehyde/ketone (e.g., an ethyl 7-oxoheptanoate derivative) and the phosphonium salt precursor to the ylide.
Regioisomers: The formation of the double bond might not be perfectly regioselective, potentially leading to isomers where the double bond is not at the 7-position.[2]
Side-Reaction Products: The basic conditions often employed in Wittig reactions can promote side reactions, such as aldol condensations of the starting aldehyde/ketone.[1]
Furthermore, impurities can arise from the synthesis of the precursors themselves. For instance, the synthesis of a related compound, ethyl 8-bromooctanoate, involves the reaction of 1,6-dibromohexane with diethyl malonate, which can lead to multi-substituted by-products.[3] Hydrolysis of the ester functionality, either during synthesis or upon storage, can also introduce the corresponding carboxylic acid as an impurity.
A Comparative Analysis of Characterization Techniques
A multi-pronged analytical approach is essential for the robust characterization of impurities in Ethyl 7-bromo-7-octenoate. The primary techniques of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.
Provides detailed structural information based on the magnetic properties of atomic nuclei, allowing for the identification and quantification of different molecules in a sample.
Strengths
- High sensitivity for volatile and semi-volatile impurities.[4] - Excellent separation of complex mixtures. - Provides molecular weight and fragmentation patterns for identification.[5]
- Non-destructive. - Provides unambiguous structural elucidation. - Quantitative (qNMR) capabilities for determining the purity and concentration of impurities without the need for individual standards.
Limitations
- Requires volatile and thermally stable analytes. - Fragmentation can sometimes be ambiguous for isomers.
- Lower sensitivity compared to GC-MS. - Can suffer from signal overlap in complex mixtures.
- Unambiguous identification of major impurities. - Quantifying known and unknown impurities. - Characterizing non-volatile impurities.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a robust framework for impurity characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
The primary objective of the GC-MS analysis is to separate and identify volatile and semi-volatile impurities. The choice of the column is critical; a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, offers a good balance for separating a range of potential impurities.
Caption: GC-MS workflow for impurity analysis.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh approximately 10 mg of the commercial Ethyl 7-bromo-7-octenoate and dissolve it in 1 mL of high-purity ethyl acetate.
GC-MS Parameters:
Injection Volume: 1 µL
Inlet Temperature: 250 °C
Split Ratio: 50:1 (can be adjusted based on concentration)
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp 1: 10 °C/min to 200 °C.
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Energy: 70 eV
Mass Range: m/z 40-550
Rationale for Experimental Choices:
The temperature program is designed to provide good separation of both volatile starting materials and less volatile by-products like TPPO.
Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.[5]
The mass range is selected to encompass the molecular weights of the target compound and expected impurities. The presence of bromine's isotopic pattern (M and M+2 peaks of nearly equal intensity) is a key diagnostic feature in the mass spectra of bromine-containing compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
NMR spectroscopy provides invaluable structural information for impurity identification and can be used for quantification (qNMR). Both ¹H and ¹³C NMR should be acquired.
Isotopic Labeling Studies with Vinyl Bromides: A Precision Guide
Executive Summary In the landscape of isotopic labeling, vinyl bromides represent a privileged scaffold, offering a kinetic "sweet spot" between the instability of vinyl iodides and the inertness of vinyl chlorides. For...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of isotopic labeling, vinyl bromides represent a privileged scaffold, offering a kinetic "sweet spot" between the instability of vinyl iodides and the inertness of vinyl chlorides. For researchers in drug metabolism and pharmacokinetics (DMPK) and mechanistic analysis, vinyl bromides provide the most reliable entry point for stereoselective deuterium (
H) or Carbon-13 (C) incorporation.
Unlike direct Hydrogen Isotope Exchange (HIE) methods, which often suffer from regiochemical scrambling, labeling via vinyl bromides guarantees site-specificity and stereoretention . This guide dissects the mechanistic advantages, provides a validated lithium-halogen exchange protocol, and compares this methodology against standard alternatives.
Part 1: Comparative Analysis – Why Vinyl Bromides?
The choice of precursor dictates the success of isotopic enrichment. The table below objectively compares vinyl bromides against alternative halogenated precursors and direct exchange methods.
Table 1: Performance Matrix of Labeling Precursors
Feature
Vinyl Bromide (-Br)
Vinyl Iodide (-I)
Vinyl Chloride (-Cl)
Direct H/D Exchange (Ir/Pd Cat.)
Bond Energy
~72 kcal/mol (Optimal)
~57 kcal/mol (Weak)
~84 kcal/mol (Strong)
N/A (C-H Activation)
Lithium Exchange Rate
Fast ( min @ -78°C)
Diffusion Controlled (Instant)
Slow / Requires higher temp
N/A
Stability
High (Bench stable)
Low (Light/Heat sensitive)
Very High
N/A
Stereoretention
Excellent (>98%)
Good (Risk of radical scrambling)
Excellent
Poor (Isomerization common)
Atom Economy
Moderate
Low (High mass waste)
High
Excellent
Primary Use Case
GMP Synthesis & DMPK
Small scale / unstable intermediates
Industrial bulk synthesis
Late-stage functionalization
Key Insight: While vinyl iodides exchange faster, they are prone to photolytic degradation and radical-induced isomerization. Vinyl bromides allow for robust handling during multi-step synthesis prior to the labeling step, making them the superior choice for Deuterium Switch programs (e.g., Deutetrabenazine analogs).
Part 2: Mechanistic Pathways & Decision Logic
To achieve high isotopic purity (
), one must understand the mechanism. The primary route is Lithium-Halogen Exchange .[1] Unlike reactions, this proceeds via an "ate-complex" or polar mechanism that preserves the geometry of the double bond.
The reaction of a vinyl bromide with t-BuLi generates a vinyl lithium species. Crucially, the inversion barrier of vinyl lithium is high (
kcal/mol), preventing cis/trans isomerization at cryogenic temperatures.
Figure 1: The stereoretentive pathway of vinyl bromide labeling. Note that 2 equivalents of t-BuLi are required to consume the alkyl bromide byproduct, preventing Wurtz coupling.
Part 3: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of a deuterated olefin from a vinyl bromide with
D-incorporation and retention of olefin geometry.
Reagents & Equipment[2][3]
Substrate: Vinyl Bromide (1.0 equiv), dried azeotropically with toluene.
Reagent: t-Butyllithium (1.7 M in pentane, 2.0–2.2 equiv). Note: n-BuLi can be used but often requires warmer temperatures which risks isomerization; t-BuLi is preferred for speed at -78°C.
Quench:
(99.9% atom D) or .
Solvent: Anhydrous THF or Et2O (freshly distilled/dried).
Step-by-Step Workflow
System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to -78°C using a dry ice/acetone bath.
Solvation: Dissolve the vinyl bromide in anhydrous THF (0.1 M concentration).
Exchange (The Critical Step):
Add t-BuLi dropwise over 10 minutes.
Observation: A color change (often yellow/orange) indicates the formation of the vinyllithium species.
Timing: Stir at -78°C for exactly 15–30 minutes .
Caution: Do not extend beyond 30 mins; although the vinyl anion is stable, prolonged exposure increases the risk of aggregation or reaction with the THF backbone.
Quenching:
Rapidly inject an excess (5.0 equiv) of
or into the cold solution.
Why? A slow quench can lead to protonation by adventitious moisture in the headspace before the deuterium source mixes.
Workup: Allow to warm to room temperature. Dilute with Et2O, wash with water and brine. Dry over
.
Validation Criteria (Self-Validating System)
H NMR: Disappearance of the vinyl proton signal (typically 5.5–7.5 ppm).
C NMR: Observation of a triplet (splitting by H, spin=1) at the vinyl carbon position.
HRMS: Mass shift of
.
Part 4: Advanced Application – Cross-Coupling Strategies
Vinyl bromides are not limited to simple quenching. They serve as the electrophile in Pd-catalyzed cross-couplings. However, when labeling is the goal, the order of operations changes.
Strategy A: Label Then Couple (Recommended)
Convert Vinyl-Br
Vinyl-D, then use Heck/Suzuki coupling on another handle.
Strategy B: Coupling with Labeled Partners
Use Vinyl-Br + Deuterated Boronic Acid (
).
Figure 2: Strategic decision matrix for incorporating isotopes using vinyl bromide scaffolds.
Part 5: Troubleshooting & Scientific Integrity
Common Failure Modes
Isomerization (E/Z Scrambling):
Cause: Temperature rose above -60°C before quench, or radical mechanism initiated.[2]
Fix: Ensure strict -78°C control; consider adding a radical scavenger if using metallic Lithium (though t-BuLi is preferred).
Incomplete Incorporation (<90% D):
Cause: "Wet" reagents. t-BuLi acts as a base and deprotonates water faster than it exchanges with Br.
Fix: Titrate t-BuLi before use; use fresh bottles of anhydrous solvent.
Wurtz Coupling (R-R dimer formation):
Cause: Insufficient t-BuLi (less than 2 equiv) leaves alkyl bromide to react with vinyl lithium.
The retention of configuration in vinyl lithiums was pioneered by Seyferth and Vaughan and refined by Bailey et al. These studies confirmed that vinylic carbanions maintain
hybridization in ether solvents, unlike alkyl lithiums which rapidly invert. This geometric stability is the scientific basis for preferring vinyl bromides over direct catalytic exchange for stereodefined targets.
References
Bailey, W. F., & Punzalan, E. R. (1990).[4] Isomerically pure vinyllithiums from vinyl halides via lithium-halogen exchange.[1] Journal of Organic Chemistry, 55(19), 5404–5406.
Neumann, H., & Seebach, D. (1976).[4] Stereospecific preparation of vinyllithium derivatives from vinyl bromides.[4][5] Tetrahedron Letters, 17(52), 4839–4842.
Lau, K. S., & Schlosser, M. (1978).[4] The Lithium-Halogen Exchange: Kinetics and Mechanism.[1] Journal of Organic Chemistry, 43(8), 1595.
Atzrodt, J., Derdau, V., et al. (2007).[6] The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765.
A Researcher's Guide to the Conformational Analysis of Long-Chain Octenoate Derivatives: A Comparative Approach
Introduction: The Conformation-Function Paradigm in Long-Chain Molecules Long-chain octenoate derivatives are fundamental scaffolds in medicinal chemistry and material science. Their biological activity, physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Conformation-Function Paradigm in Long-Chain Molecules
Long-chain octenoate derivatives are fundamental scaffolds in medicinal chemistry and material science. Their biological activity, physicochemical properties, and interaction with molecular targets are not dictated solely by their chemical formula but are intimately linked to their three-dimensional shape, or conformation. As flexible molecules, they exist not as single static structures but as a dynamic ensemble of interconverting conformers. Understanding this conformational landscape—the relative energies and populations of different shapes—is therefore critical for rational drug design, predicting bioavailability, and engineering novel materials.
This guide provides a comparative analysis of the principal experimental and computational methodologies used to elucidate the conformational preferences of these flexible molecules. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices, emphasizing an integrated, self-validating approach to conformational analysis.
Pillar 1: Theoretical Foundations - The Forces at Play
Before comparing techniques, it is crucial to understand the energetic factors that govern which shapes a long-chain octenoate derivative prefers. The molecule's final conformation is a delicate balance of several competing intramolecular forces.[1]
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms as they rotate around a single bond. The molecule will preferentially adopt staggered conformations to minimize this strain.[1][2]
Steric Interactions: Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity. In long-chain derivatives, gauche interactions between bulky substituents can significantly destabilize a conformer.[1][3]
Angle Strain: The increase in potential energy when bond angles are forced to deviate from their ideal values. While more pertinent to cyclic systems, it can play a role in highly constrained regions of a long chain.[1]
Non-Covalent Interactions: Intramolecular hydrogen bonds or dipole-dipole interactions can stabilize specific folded conformations, even if they introduce some steric or torsional strain.
The presence of the C=C double bond in octenoates introduces a rigid planar segment, restricting rotation and influencing the overall conformational possibilities of the flexible alkyl chain.
Pillar 2: A Comparative Analysis of Key Methodologies
No single technique can provide a complete picture of a flexible molecule's conformational behavior. The most robust insights are gained by integrating data from multiple experimental and computational methods. We will compare the three pillars of conformational analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling.
Methodology Comparison
Technique
Principle
Strengths
Limitations
Data Output
NMR Spectroscopy
Measures nuclear spin properties in a magnetic field, providing data on through-bond and through-space atomic proximities in solution.[4][5]
- Analyzes molecules in a biologically relevant solution state.[6] - Can characterize dynamic processes and conformational exchange.[7] - Provides data on the population-weighted average conformation.
- Data represents an average of all conformers in rapid exchange.[4] - Structure determination can be complex for highly flexible molecules.[6][8] - Weak structural constraints (NOEs/ROEs) can be challenging to obtain.[6]
Measures the diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms in the solid state.[9][10][11]
- Provides an unambiguous, high-resolution atomic structure (the "gold standard").[9] - Can reveal specific packing interactions and intermolecular forces.
- Requires a high-quality, single crystal, which is a major bottleneck for flexible long-chain molecules.[12][13] - The solid-state conformation may not be the dominant or biologically active one in solution.
- Atomic coordinates (a single, static 3D structure) - Bond lengths and angles - Crystal packing information
Computational Modeling
Uses classical (Molecular Dynamics) or quantum (DFT) mechanics to calculate the potential energy of different conformations and simulate molecular motion.[14][15]
- Can explore the entire conformational energy landscape.[16] - Provides relative energies and population distributions of conformers.[17] - Offers dynamic insights into conformational transitions.
- Accuracy is highly dependent on the chosen force field or level of theory.[18] - Quantum mechanical methods are computationally expensive for large molecules.[14][18]
- Ensemble of low-energy 3D structures - Relative free energies - Simulated trajectories of molecular motion
Pillar 3: Experimental and Computational Protocols
A trustworthy analysis relies on robust, well-defined protocols. The following sections detail standardized workflows for the key techniques.
Experimental Protocol: NMR-Based Conformational Analysis in Solution
This protocol outlines the steps to acquire and analyze NMR data to derive conformational restraints.
1. Sample Preparation:
Dissolve 5-10 mg of the purified octenoate derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.[19]
Filter the solution into a high-precision 5 mm NMR tube.
Ensure the sample is free of paramagnetic impurities, which can broaden signals.
2. Data Acquisition:
Acquire a standard 1D ¹H spectrum to verify sample integrity and assess signal dispersion.
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton spin systems and aid in assignments.
Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.
For Conformational Data: Acquire a high-quality 2D ¹H-¹H NOESY or ROESY spectrum. A mixing time of 200-500 ms is typical for NOESY. ROESY is preferred for molecules in the medium-sized regime where NOE signals may be null. These experiments reveal through-space proximities.[20]
Measure ³J(H,H) coupling constants from a high-resolution 1D ¹H spectrum. These are related to dihedral angles via the Karplus equation.[21]
3. Data Analysis:
Process all spectra using appropriate software (e.g., NMRPipe, SPARKY).[21]
Assign all relevant proton and carbon resonances using the combination of COSY and HSQC data.
Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a list of interproton distance restraints.
Use the measured ³J coupling constants to derive dihedral angle restraints.
Experimental Protocol: X-ray Crystallography
This protocol describes the challenging but definitive process of obtaining a crystal structure.
1. Crystallization Screening (The Major Hurdle):
Dissolve the highly purified compound in a variety of solvents to a high concentration.[19]
Use high-throughput screening kits to test hundreds of conditions (e.g., different precipitants, buffers, temperatures). Common methods include vapor diffusion (hanging drop, sitting drop) and slow evaporation.
The flexibility of the long alkyl chain often makes crystallization difficult, leading to oils or amorphous solids.[12][13] Patience and extensive screening are paramount.
2. Crystal Mounting and Data Collection:
Once a suitable single crystal (typically >50 μm) is obtained, carefully mount it on a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.
Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.[11]
The crystal is rotated, and the resulting diffraction pattern (a series of spots) is recorded by a detector.[11]
3. Structure Solution and Refinement:
The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[9]
An initial molecular model is fitted into the electron density map.
The model is refined computationally to best fit the experimental data, resulting in a final structure with atomic coordinates.
Pillar 4: The Integrated Workflow - A Self-Validating System
The limitations of each technique can be overcome by combining them in a synergistic workflow. Computational methods generate hypotheses about the conformational landscape, which are then validated and refined by experimental data.
Caption: Integrated workflow for conformational analysis.
This workflow demonstrates trustworthiness through self-validation. A computational model is only considered reliable if it can accurately reproduce experimental NMR parameters.[18][21][22] Discrepancies force a refinement of the computational approach, leading to a more robust final model. The X-ray structure, if available, serves as an invaluable benchmark for a single, low-energy conformation.[23]
Conclusion
The conformational analysis of long-chain octenoate derivatives is a complex but essential task for researchers in drug development and materials science. A purely experimental or purely computational approach is often insufficient due to the inherent flexibility of these molecules. The most powerful and reliable insights are achieved through an integrated strategy that uses computational chemistry to explore the vast conformational space and experimental NMR data to validate and refine the resulting models. This comparative and synergistic approach ensures a deeper, more accurate understanding of the relationship between molecular structure and function.
References
Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
Manocha, D. (n.d.). Conformational analysis of molecular chains using nano-kinematics. PubMed.
Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences | ChemRxiv. (n.d.).
Comparison of simulated and experimental protein structures Structures... - ResearchGate. (n.d.).
Computer simulation study of the conformational statistics of long chain hydrocarbons in cylindrical potentials | Semantic Scholar. (n.d.).
Unraveling the Conformational Complexity of Cycloundecadiene: A Computational and Experimental Comparison - Benchchem. (n.d.).
Exploring the Conformers of an Organic Molecule on a Metal Cluster with Bayesian Optimization | Journal of Chemical Information and Modeling - ACS Publications. (2023, January 15).
X-ray crystallography - Wikipedia. (n.d.).
Unraveling Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC. (n.d.).
Pasternak, A. (n.d.). Conformational analysis of arachidonic and related fatty acids using molecular dynamics simulations. PubMed.
Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set - ChemRxiv. (n.d.).
NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.).
NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13-Reside Peptide with an 8-Residue Loop | Journal of the American Chemical Society. (n.d.).
Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC. (2024, April 18).
An introduction to NMR-based approaches for measuring protein dynamics - PMC. (n.d.).
NMR data collection and analysis protocol for high-throughput protein structure determination - PMC - PubMed Central. (n.d.).
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods.
Open Access NMR Experiment Lists. (n.d.).
Common Challenges in Crystallization Processes - YouTube. (2025, April 10).
8.2: Conformational Analysis - Chemistry LibreTexts. (2020, May 12).
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - NIH. (n.d.).
3.7. Conformational analysis | Organic Chemistry 1: An open textbook. (n.d.).
NMR Spectroscopy - YouTube. (2016, April 26).
Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I. (n.d.).
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.).
Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins - MDPI. (n.d.).
CH-105 - (3) Conformational Analysis | PDF - Scribd. (n.d.).
target proteins & x-ray crystallography - YouTube. (2020, August 23).
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. (n.d.).
A Molecular Dynamics Investigation of Compressed Aqueous Alkanoate Monolayers | Request PDF. (2025, August 5).
Conformational dynamics of the estrogen receptor alpha: molecular dynamics simulations of the influence of binding site structure on protein dynamics - PubMed. (n.d.).
Molecular Dynamics-Based Simulations to Study Structures and Properties of Graphene/Polyurethane Nanocomposites - Taylor & Francis eBooks. (n.d.).
Personal protective equipment for handling Ethyl 7-bromo-7-octenoate
Comprehensive Safety and Handling Guide: Ethyl 7-bromo-7-octenoate The vinylic bromide functional group warrants particular caution. Compounds like vinyl bromide are noted for their potential carcinogenicity and require...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: Ethyl 7-bromo-7-octenoate
The vinylic bromide functional group warrants particular caution. Compounds like vinyl bromide are noted for their potential carcinogenicity and require handling with stringent engineering controls.[1] The ester component is less hazardous, but the overall molecule must be treated with respect for the greater potential risk. The related compound, Ethyl 7-bromoheptanoate, is classified as harmful if swallowed, in contact with skin, or if inhaled, reinforcing the need for comprehensive protective measures.[2][3]
Hazard Recognition and Risk Assessment
Before any handling, a thorough risk assessment is mandatory.[4][5] This involves recognizing the potential routes of exposure—inhalation, skin contact, eye contact, and ingestion—and implementing controls to minimize these risks.[6] All work with Ethyl 7-bromo-7-octenoate should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][7]
Key Hazards:
Inhalation: Harmful if inhaled.[2] Vapors may cause respiratory irritation.
Skin Contact: Harmful and may cause irritation upon contact.[2][3] Halogenated hydrocarbons can be absorbed through the skin.
Chronic Effects: Vinylic halides as a class should be handled as potential carcinogens.[1]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the last line of defense against chemical exposure and must be tailored to the specific task.[8][9][10] A hazard assessment must be conducted to determine the necessary level of protection.[11][12]
The following table summarizes the recommended PPE for various laboratory operations involving Ethyl 7-bromo-7-octenoate.
Task/Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Inspection
Safety glasses with side shields
Nitrile or Neoprene gloves
Standard lab coat
Not typically required
Weighing/Transfer (small qty)
Chemical splash goggles
Nitrile or Neoprene gloves
Standard lab coat
Not required if in fume hood
Reaction Setup & Workup
Chemical splash goggles and face shield
Nitrile or Neoprene gloves (consider double-gloving)
Chemical-resistant lab coat or apron over lab coat
Not required if in fume hood
Large-Scale Operations (>50g)
Chemical splash goggles and face shield
Heavy-duty Nitrile or Neoprene gloves
Chemical-resistant apron over lab coat
Consider air-purifying respirator if potential for aerosolization exists
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty Nitrile or Neoprene gloves
Chemical-resistant coveralls
Air-purifying respirator with organic vapor cartridge
Rationale for PPE Choices:
Eye Protection : Chemical splash goggles are essential to protect against splashes.[13][14] A face shield should be added when handling larger quantities or during procedures with a higher splash risk.[13][14]
Hand Protection : Halogenated hydrocarbons can degrade some glove materials.[15] Nitrile or neoprene gloves offer good resistance for incidental contact.[13] For prolonged tasks, heavier gloves or double-gloving is recommended. Always check gloves for tears or punctures before use.
Body Protection : A lab coat is the minimum requirement.[11] For larger-scale work, a chemical-resistant apron provides an additional barrier.[16]
Respiratory Protection : All work should be conducted in a fume hood.[7] If there is a potential for exposure above established limits or a ventilation failure, an appropriate respirator must be used in accordance with a comprehensive respiratory protection program.[9]
Step-by-Step Handling and Operational Plan
This protocol outlines the procedural steps for safely using Ethyl 7-bromo-7-octenoate in a research setting.
3.1. Receiving and Storage
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear safety glasses and gloves during inspection.
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and associated hazards.
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17][18] The container must be kept tightly closed.[3][18] Refrigerated storage may be required; consult the supplier's recommendation.[19]
3.2. Experimental Procedure
Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered.[20] Locate the nearest safety shower and eyewash station.[21]
Donning PPE: Put on all required PPE as determined by your risk assessment (see table above).
Aliquotting: Conduct all transfers of the chemical inside the fume hood. Use non-sparking tools to prevent ignition sources.[17][22]
Reaction: Set up the reaction apparatus securely within the fume hood. If heating, use a controlled heating mantle and monitor the reaction closely.
Workup and Purification: Perform all extractions, distillations, and other purification steps within the fume hood.
Decontamination: After use, decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone) into a designated halogenated waste container.
Disposal Plan
Proper waste segregation is critical for safety and environmental compliance. It also significantly impacts disposal costs, as halogenated waste is more expensive to incinerate than non-halogenated waste.[23][24]
4.1. Waste Segregation
Halogenated Organic Waste: All solutions containing Ethyl 7-bromo-7-octenoate, as well as solvents used for rinsing contaminated glassware, must be collected in a designated "Halogenated Organic Waste" container.[25]
Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and silica gel, must be collected in a separate, clearly labeled "Halogenated Solid Waste" container.
Sharps: Contaminated needles or sharp implements must be disposed of in a designated sharps container.
4.2. Waste Container Management
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.[23]
Closure: Keep waste containers securely closed at all times, except when adding waste.[23][26]
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, with secondary containment to catch any potential leaks.[23]
Disposal Request: Once a container is full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Preparedness
5.1. Spills
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Using non-sparking tools, collect the absorbed material into a sealed container for disposal as halogenated waste.[22]
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Prevent entry to the area until trained personnel have managed the cleanup.[7]
5.2. Exposures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3][7] Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Ethyl 7-bromo-7-octenoate.
Caption: PPE selection workflow based on task-specific risk assessment.
References
Squarespace. (2024, October 18). Vinyl Bromide SDS. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare (EDQM). Ethyl 7-bromoheptanoate Safety Data Sheet. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Vinyl Bromide. Retrieved from [Link]
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). Retrieved from [Link]
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
HSI. Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/PPE-Guide-Chemical-Resistance.pdf]([Link] safety/2015/07/PPE-Guide-Chemical-Resistance.pdf)
American Chemical Society (ACS). Laboratory Safety. Retrieved from [Link]
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]
Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
American Chemical Society (ACS). (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 [Video]. YouTube. Retrieved from [Link]
National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
NIOSH. (2020, June 23). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video [Video]. YouTube. Retrieved from [Link]
American Chemical Society (ACS). (2022, June 3). Chemical Safety Information Resources | ACS College Safety Video #2 [Video]. YouTube. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]